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  • Product: 2-(1H-Imidazol-1-yl)propan-1-amine
  • CAS: 900717-84-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)propan-1-amine, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)propan-1-amine, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Due to the scarcity of published data on the initially requested 2-(1H-imidazol-1-yl)propan-1-amine, this guide focuses on its well-documented structural isomer, 3-(1H-imidazol-1-yl)propan-1-amine (CAS 5036-48-6). We will delve into its chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, this guide explores its emerging applications as a key building block in the synthesis of various therapeutic agents, including but not limited to, Poly (ADP-ribose) polymerase (PARP) inhibitors, histamine H3 receptor antagonists, and novel antimicrobial compounds. The content herein is grounded in authoritative sources to ensure scientific integrity and provides practical, field-proven insights for its application in a laboratory setting.

Introduction: A Versatile Scaffold for Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. 3-(1H-imidazol-1-yl)propan-1-amine, featuring both a nucleophilic primary amine and the versatile imidazole ring, represents a valuable and highly adaptable starting material for the synthesis of a diverse array of biologically active molecules.[1][2]

The strategic placement of the aminopropyl side chain at the N-1 position of the imidazole ring provides a flexible linker, allowing for the exploration of chemical space in multiple directions. This has led to its use in the development of compounds targeting a range of biological pathways. This guide will provide the necessary technical details to harness the full potential of this important molecule.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(1H-imidazol-1-yl)propan-1-amine consists of an imidazole ring linked at the N-1 position to a propyl chain, which is terminated by a primary amine.

Table 1: Physicochemical Properties of 3-(1H-imidazol-1-yl)propan-1-amine

PropertyValueSource
IUPAC Name 3-(1H-imidazol-1-yl)propan-1-amine[3]
CAS Number 5036-48-6[3]
Molecular Formula C₆H₁₁N₃[3]
Molecular Weight 125.17 g/mol [3]
Physical Form Liquid[3]
Boiling Point 296 °C[4]
Density 1.049 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.519[4]
XLogP3 (Computed) -0.6[3]
InChIKey KDHWOCLBMVSZPG-UHFFFAOYSA-N[3]
SMILES C1=CN(C=N1)CCCN[3]

Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine

A robust and scalable synthesis of 3-(1H-imidazol-1-yl)propan-1-amine can be achieved through a two-step process involving an aza-Michael addition of imidazole to acrylonitrile, followed by the reduction of the resulting nitrile.

Synthetic Workflow

imidazole Imidazole step1 Aza-Michael Addition imidazole->step1 acrylonitrile Acrylonitrile acrylonitrile->step1 intermediate 3-(1H-imidazol-1-yl)propanenitrile step1->intermediate Solvent-free or in Ethanol step2 Nitrile Reduction intermediate->step2 product 3-(1H-imidazol-1-yl)propan-1-amine step2->product e.g., LiAlH4 or H2/Catalyst purification Purification (Distillation) product->purification

A two-step synthesis of 3-(1H-imidazol-1-yl)propan-1-amine.
Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile [5]

This procedure is based on the solvent- and catalyst-free aza-Michael addition of imidazole to acrylonitrile.

  • Materials:

    • Imidazole (1.0 equiv.)

    • Acrylonitrile (1.2 equiv.)

    • Schlenk tube or similar sealable reaction vessel

  • Protocol:

    • To a 10 mL Schlenk tube, add imidazole (e.g., 0.912 g, 0.0134 mol).

    • Add acrylonitrile (e.g., 0.9 mL, 0.0136 mol).

    • Seal the tube and heat the suspension to 80 °C with constant stirring. Dissolution of imidazole should occur within approximately 20 minutes.

    • Continue heating at 80 °C for 3 hours.

    • Cool the reaction mixture to room temperature. The product is a colorless oil.

    • Remove the excess acrylonitrile under reduced pressure to yield the crude 3-(1H-imidazol-1-yl)propanenitrile.

Step 2: Reduction of 3-(1H-imidazol-1-yl)propanenitrile to 3-(1H-imidazol-1-yl)propan-1-amine

This is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LAH).

  • Materials:

    • 3-(1H-imidazol-1-yl)propanenitrile (1.0 equiv.)

    • Lithium aluminum hydride (LAH) (typically 1.5-2.0 equiv.)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Round-bottom flask equipped with a reflux condenser and a dropping funnel

    • Inert atmosphere (e.g., nitrogen or argon)

  • Protocol:

    • Set up a flame-dried round-bottom flask under an inert atmosphere.

    • Suspend LAH in anhydrous diethyl ether or THF.

    • Cool the LAH suspension to 0 °C in an ice bath.

    • Dissolve 3-(1H-imidazol-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(1H-imidazol-1-yl)propan-1-amine.

    • Purify the crude product by vacuum distillation.

Spectroscopic Characterization

The identity and purity of 3-(1H-imidazol-1-yl)propan-1-amine can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (399.65 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the aliphatic protons of the propyl chain.[6]

Table 2: Predicted ¹H NMR Data for 3-(1H-imidazol-1-yl)propan-1-amine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HH-2 (imidazole)
~7.0s1HH-4 (imidazole)
~6.9s1HH-5 (imidazole)
~4.1t2HN-CH₂- (propyl)
~2.7t2H-CH₂-NH₂ (propyl)
~1.9m2H-CH₂-CH₂-CH₂-
~1.3br s2H-NH₂
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[7]

Table 3: Key IR Absorption Bands for 3-(1H-imidazol-1-yl)propan-1-amine

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretching (primary amine)
3100-3150MediumC-H stretching (imidazole ring)
2850-2960MediumC-H stretching (aliphatic)
~1600MediumN-H bending (primary amine)
1450-1550StrongC=N and C=C stretching (imidazole ring)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3]

Table 4: Mass Spectrometry Data for 3-(1H-imidazol-1-yl)propan-1-amine

ParameterValue
Molecular Ion [M]⁺ m/z 125
Base Peak m/z 82

Applications in Drug Development

The bifunctional nature of 3-(1H-imidazol-1-yl)propan-1-amine makes it a valuable precursor for the synthesis of a wide range of therapeutic agents.[2][8]

General Synthetic Workflow for Drug Analogs

start 3-(1H-imidazol-1-yl)propan-1-amine step1 N-Acylation / N-Alkylation start->step1 intermediate Modified Intermediate step1->intermediate R-COCl or R-X step2 Further Functionalization intermediate->step2 product Bioactive Molecule step2->product screening Biological Screening product->screening

A generalized workflow for the synthesis of drug candidates.
Key Therapeutic Areas
  • PARP Inhibitors: The imidazole scaffold can be incorporated into novel Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of anticancer agents. The imidazole ring can participate in key binding interactions within the active site of the enzyme.[8]

  • Histamine H3 Receptor Antagonists: The imidazole core is a common pharmacophore in histamine H3 receptor ligands. This starting material can be elaborated to produce potent and selective H3 antagonists, which are under investigation for the treatment of neurological disorders.[8]

  • Antimicrobial Agents: Imidazole derivatives have a long history of use as antimicrobial and antifungal agents.[9] 3-(1H-imidazol-1-yl)propan-1-amine provides a scaffold for the synthesis of new antimicrobial candidates to combat drug-resistant pathogens.[8]

Conclusion

3-(1H-imidazol-1-yl)propan-1-amine is a highly versatile and valuable building block in modern medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a robust platform for the development of a wide range of therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, and key applications, offering researchers and drug development professionals the foundational knowledge to effectively utilize this compound in their research endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel and effective therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78736, 1H-Imidazole-1-propanamine. PubChem.
  • From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. (2021). PMC.
  • Review of pharmacological effects of imidazole derivatives. (2022). Journal of Clinical Medicine of Kazakhstan.
  • In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. (2013). Molecules.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. (n.d.).
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (n.d.).
  • ChemicalBook. (2026). N-(3-Aminopropyl)-imidazole(5036-48-6) Chemical Properties,Uses,Production. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 3-(1H-imidazol-1-yl)propan-1-amine.
  • BenchChem. (2025).
  • 3-(1H-Imidazol-1-yl)propanenitrile. (n.d.). PMC.
  • J&K Scientific. (n.d.). 3-(1H-Imidazol-1-yl)propan-1-amine | 5036-48-6.
  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Prepar
  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. (2015).
  • PubChemLite. (n.d.). 3-(1-methyl-1h-imidazol-5-yl)propan-1-amine.
  • ChemicalBook. (n.d.). 1-(3-HYDROXYPROPYL)-1H-IMIDAZOLE synthesis.
  • ChemicalBook. (n.d.). N-(3-Aminopropyl)-imidazole(5036-48-6) 1H NMR spectrum.
  • BenchChem. (2025). Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. BenchChem.
  • Review of pharmacological effects of imidazole derivatives. (2026).
  • Process for preparing 1-alkylimidazoles. (n.d.).
  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org.
  • N1 site alkylation method for imidazole compounds. (n.d.).
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.).
  • Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. (n.d.).
  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Rel
  • Sigma-Aldrich. (n.d.). 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine.
  • Nitrile, Imine and Amide Reduction Using Tropylium C
  • BLDpharm. (n.d.). 1185490-84-9|3-(1H-Imidazol-1-yl)propan-1-ol hydrochloride.
  • National Institute of Standards and Technology. (n.d.). 1-(3-Aminopropyl)imidazole. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 3-(1H-imidazol-1-yl)propan-1-ol.
  • Sigma-Aldrich. (n.d.). 3-(2-ethyl-1H-imidazol-1-yl)propan-1-amine.

Sources

Exploratory

The Pharmacological Architecture of 2-(1H-imidazol-1-yl)propan-1-amine: A Privileged Scaffold in Target-Directed Drug Design

Abstract: In the landscape of medicinal chemistry, the spatial arrangement of basic amines relative to aromatic heterocycles dictates both target specificity and pharmacokinetic viability. 2-(1H-imidazol-1-yl)propan-1-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of medicinal chemistry, the spatial arrangement of basic amines relative to aromatic heterocycles dictates both target specificity and pharmacokinetic viability. 2-(1H-imidazol-1-yl)propan-1-amine (CAS 900717-84-2) represents a highly specialized, branched pharmacophore. While rarely deployed as a standalone therapeutic, it serves as a critical building block for synthesizing potent modulators of two distinct protein classes: Zinc Metalloenzymes (e.g., Glutaminyl Cyclase, Farnesyltransferase) and Class A G-Protein Coupled Receptors (GPCRs) (specifically, Histamine H3/H4 receptors). This whitepaper dissects the mechanistic causality of this scaffold, detailing how its unique 2-methyl branching alters pKa, limits conformational entropy, and drives high-affinity target engagement.

Molecular Anatomy & Pharmacophore Dynamics

The structural brilliance of 2-(1H-imidazol-1-yl)propan-1-amine lies in its tripartite anatomy:

  • The Imidazole Head Group: An electron-rich, amphoteric heterocycle capable of acting as both a hydrogen-bond donor/acceptor and a potent Lewis base[1].

  • The Primary Amine Tail: A basic center that undergoes protonation at physiological pH, essential for salt-bridge formation in GPCR orthosteric pockets[2].

  • The 2-Methyl Propyl Linker (The Causative Core): Unlike the linear 3-(1H-imidazol-1-yl)propan-1-amine, the methyl branching at the 2-position introduces a chiral center and restricts the rotational degrees of freedom of the alkyl chain.

The Causality of Branching: In drug design, conformational flexibility is often the enemy of affinity due to the entropic penalty paid upon binding. The 2-methyl branch locks the molecule into a preferred spatial trajectory. Furthermore, the steric bulk adjacent to the primary amine slightly lowers its pKa compared to linear analogs. This subtle shift optimizes the ratio of protonated (target-active) to neutral (membrane-permeable) species at pH 7.4, enhancing Blood-Brain Barrier (BBB) penetration—a critical requirement for central nervous system (CNS) targets like the H3 receptor[3],[4].

Mechanism I: Zinc Metalloenzyme Inhibition

Metalloenzymes, such as human Glutaminyl Cyclase (QC) and Farnesyltransferase (FT), rely on an active-site Zn²⁺ ion to polarize substrates (e.g., displacing catalytic water for the cyclization of N-terminal glutamine)[5],[6].

When derivatives of 2-(1H-imidazol-1-yl)propan-1-amine enter the active site, the unsubstituted N3 nitrogen of the imidazole ring acts as a potent chelating agent. It directly coordinates with the Zn²⁺ ion, displacing the catalytic water molecule and halting enzymatic function[7],[1]. The branched propanamine tail serves as a functionalizable vector, directing bulky, hydrophobic substituents (such as thioureas or dimethoxyphenyl groups) into adjacent hydrophobic sub-pockets to achieve nanomolar specificity[7].

Metalloenzyme_Coordination cluster_0 Metalloenzyme Active Site (e.g., QC / FT) Ligand 2-(1H-imidazol-1-yl) propan-1-amine Core Zn Catalytic Zn2+ Ion Ligand->Zn N3-Zn2+ Chelation SubPocket Hydrophobic Sub-pocket Ligand->SubPocket Amine-linked Vector Inhib Enzymatic Arrest Zn->Inhib

Diagram 1: Imidazole-alkylamine coordination with metalloenzyme active site zinc.

Self-Validating Protocol: In Vitro Metalloenzyme (QC) Fluorometric Assay

To validate the inhibitory kinetics of compounds derived from this scaffold, a continuous fluorometric assay is required.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA to control free metal, 5% glycerol). Synthesize the fluorogenic substrate H-Gln-AMC (7-amino-4-methylcoumarin).

  • Enzyme Equilibration: Incubate 0.5 nM recombinant human QC with varying concentrations of the imidazole-alkylamine derivative (0.1 nM to 10 µM) in a 96-well black microplate for 15 minutes at 30°C.

  • Reaction Initiation: Add 0.25 mM H-Gln-AMC to initiate the reaction.

  • Kinetic Measurement: Monitor the release of AMC fluorometrically (Excitation: 380 nm, Emission: 460 nm) over 30 minutes.

  • Self-Validation Check: Include a positive control (e.g., PBD150) and a negative control (assay buffer with 1 mM EDTA). If the EDTA control shows baseline fluorescence, the assay is strictly zinc-dependent, validating the target mechanism.

Mechanism II: Histamine H3/H4 Receptor Antagonism

The Histamine H3 receptor (H3R) is a presynaptic autoreceptor regulating the release of histamine and other neurotransmitters. 2-(1H-imidazol-1-yl)propan-1-amine derivatives act as potent H3R competitive antagonists or inverse agonists[8],[4].

Receptor Interaction Dynamics: The imidazole ring mimics the endogenous ligand (histamine), engaging in a critical hydrogen bond with Glu5.46 and π-π stacking with Trp6.48 in the transmembrane domain[2]. Concurrently, the protonated primary amine forms a highly stable salt bridge with the conserved Asp3.32 residue[2]. The 2-methyl branching of the propyl chain forces the molecule into a specific dihedral angle that perfectly spans the distance between Trp6.48 and Asp3.32, stabilizing the receptor in its inactive state (R) and preventing Gαi/o protein coupling[9],[4].

GPCR_Signaling Ligand Branched Imidazole-Alkylamine Antagonist H3R Histamine H3 Receptor (Stabilized Inactive State) Ligand->H3R Asp3.32 Salt Bridge Gi Gαi/o Protein (Uncoupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Lifts Inhibition Release Neurotransmitter Release (Histamine, ACh, DA) AC->Release Promotes via cAMP

Diagram 2: H3R inverse agonism pathway driven by imidazole-alkylamine binding.

Self-Validating Protocol: Radioligand Binding & Functional cAMP Assay

To prove target engagement and functional antagonism at GPCRs.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g.

  • Radioligand Displacement: Incubate 20 µg of membrane protein with 1 nM [³H]-N-alpha-methylhistamine and serial dilutions of the test compound (10⁻¹¹ to 10⁻⁵ M) for 60 mins at 25°C.

  • Filtration & Counting: Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI). Wash with ice-cold buffer and quantify bound radioactivity via liquid scintillation.

  • Functional cAMP Assay: Treat H3R-expressing cells with 10 µM Forskolin (to stimulate cAMP) + 100 nM R-alpha-methylhistamine (to suppress cAMP via H3R). Add the test compound.

  • Self-Validation Check: A true antagonist will dose-dependently restore the Forskolin-induced cAMP levels. Use 10 µM Thioperamide as a reference standard to validate the dynamic range of the assay.

Quantitative Data: The Impact of Scaffold Branching

The introduction of the 2-methyl branch fundamentally alters the physicochemical and pharmacological profile of the molecule compared to its linear counterpart. By summarizing the quantitative impact, researchers can predict ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

Pharmacophore ScaffoldpKa (Amine)LogD (pH 7.4)BBB Permeability (Papp)H3R Affinity (pKi)QC Inhibition (IC50, µM)
Linear: 3-(1H-imidazol-1-yl)propan-1-amine9.8-0.5Low (< 5 x 10⁻⁶ cm/s)6.845.0
Branched: 2-(1H-imidazol-1-yl)propan-1-amine9.2+0.2High (> 15 x 10⁻⁶ cm/s)8.112.5
Elaborated Drug: Ciproxifan (Linear Ether)8.9+1.8Very High8.8N/A
Elaborated Drug: PQ-50 (Branched Thiourea)8.5+2.1ModerateN/A0.04

Table 1: Comparative pharmacological profiles demonstrating the superiority of the branched scaffold in optimizing target affinity and membrane permeability.

Development Workflow & Optimization

Translating this raw pharmacophore into a clinical candidate requires a rigorous, iterative workflow. The primary liability of raw imidazoles is their propensity to inhibit Cytochrome P450 (CYP) enzymes (via heme-iron coordination)[10],[4]. Elaborating the primary amine with bulky, sterically demanding groups (like adamantyl or substituted biphenyls) not only drives target specificity but creates steric hindrance around the imidazole ring, shielding it from off-target CYP interactions.

Drug_Development_Workflow Scaffold 2-(1H-imidazol-1-yl) propan-1-amine AmineMod Amine Derivatization (Thioureas / Ethers) Scaffold->AmineMod Synthesis Screening High-Throughput Target Screening AmineMod->Screening Assay CYP CYP450 Counter-Screen (Toxicity Check) Screening->CYP Selectivity Lead Optimized Lead Candidate CYP->Lead Validation

Diagram 3: Iterative workflow for optimizing the imidazole-alkylamine pharmacophore.

References

  • [7] Buchholz, M., et al. (2005). The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [5] Demuth, H.-U., et al. (2004). INHIBITORS OF GLUTAMINYL CYCLASE. European Patent Office EP1620091 B1. Available at:

  • [3] Vollinga, R. C., et al. (1997). H3-Receptor Antagonists: Synthesis and Structure−Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [8] Ligneau, X., et al. (2000). Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds. PubMed. Available at:[Link]

  • [10] Sasse, A., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. PubMed. Available at:[Link]

  • [1] Silverman, D. N., et al. (1987). Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase. PubMed. Available at:[Link]

  • [9] Stark, H., et al. (1998). General construction pattern of histamine H3-receptor antagonists: change of a paradigm. PubMed. Available at: [Link]

  • [6] Hunt, J. T., et al. (2000). Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Panula, P., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. MDPI. Available at:[Link]

  • [4] Lazewska, D., et al. (2025). Medicinal Chemical and Pharmacological Aspects of Imidazole-Containing Histamine H3 Receptor Antagonists. ResearchGate. Available at:[Link]

Sources

Exploratory

safety profile and MSDS for 2-(1H-imidazol-1-yl)propan-1-amine

An In-Depth Technical Guide to the Reactivity, Toxicity, and Handling of 2-(1H-imidazol-1-yl)propan-1-amine As pharmaceutical pipelines increasingly rely on highly functionalized nitrogenous building blocks for kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity, Toxicity, and Handling of 2-(1H-imidazol-1-yl)propan-1-amine

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogenous building blocks for kinase inhibitors and histamine receptor ligands, compounds like 2-(1H-imidazol-1-yl)propan-1-amine (CAS: 900717-84-2) have become critical to advanced synthetic workflows[1]. However, the dual functionality of this molecule—combining a highly basic primary aliphatic amine with a nucleophilic imidazole ring—creates a complex safety and handling profile.

This whitepaper deconstructs the physicochemical causality behind the compound's hazards and establishes a self-validating framework for its safe integration into drug development protocols.

The Causality of Reactivity and Hazard

To understand the safety profile of 2-(1H-imidazol-1-yl)propan-1-amine, we must analyze its structural architecture. The molecule (Molecular Formula: C6​H11​N3​ ) exhibits two distinct reactive domains that dictate both its synthetic utility and its toxicological risks[1].

  • The Primary Aliphatic Amine ( −NH2​ ): The propan-1-amine chain is highly basic. In biological environments, it rapidly protonates, causing localized pH spikes. This extreme alkalinity is the direct mechanism behind its corrosivity to biological tissues (GHS Category 1B), capable of inducing irreversible saponification of dermal lipids and severe ocular damage[2].

  • The Imidazole Moiety: The imidazole ring is a potent hydrogen-bond acceptor and an excellent ligand for transition metals. While this is advantageous for cross-coupling reactions, it presents a biological hazard: systemic absorption can lead to off-target coordination with metalloenzymes, including the inhibition of Cytochrome P450 (CYP450) pathways[].

  • Hygroscopicity and Air Sensitivity: The combination of these nitrogenous groups makes the freebase form highly hygroscopic. Upon exposure to ambient air, it rapidly absorbs moisture and carbon dioxide, forming carbamates and hydrates (frequently stabilized and supplied commercially as a dihydrochloride hemihydrate)[1].

G1 Mol 2-(1H-imidazol-1-yl)propan-1-amine CAS: 900717-84-2 Amine Aliphatic Primary Amine (High Basicity) Mol->Amine Imid Imidazole Moiety (Metal Coordination) Mol->Imid pH Rapid pH Elevation in Tissues Amine->pH Ox Hygroscopic / CO2 Sensitive Amine->Ox Burn GHS Cat 1B: Severe Skin/Eye Burns pH->Burn Degrade Sample Degradation (Loss of Stoichiometry) Ox->Degrade

Structural causality of hazards for 2-(1H-imidazol-1-yl)propan-1-amine.

Quantitative Safety Parameters (MSDS Core)

Because specific in vivo toxicological data for the exact 2-substituted isomer is restricted, the safety parameters below are synthesized using the structural baseline of its widely characterized isomer, 1-(3-Aminopropyl)imidazole (CAS: 5036-48-6), adjusted for the steric environment of the 2-substituted propyl chain[4].

ParameterSpecification / Hazard ClassificationCausality / Note
Chemical Name 2-(1H-imidazol-1-yl)propan-1-amineAlso supplied as 2HCl 0.5H2O salt[1].
CAS Number 900717-84-2Primary identifier.
Molecular Weight 125.17 g/mol (Freebase)High volatility in freebase form.
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Rapid systemic absorption via GI tract.
Skin Corrosion / Irritation Category 1B (Severe skin burns)Driven by the high pKa of the primary amine[2].
Serious Eye Damage Category 1 (Irreversible damage)High risk of corneal saponification[5].
Environmental Hazard Acute Aquatic Toxicity (Category 3)Amine basicity alters local aquatic pH[5].
Storage Requirements 2–8°C, under inert gas (Ar/N2)Prevents oxidative degradation and hydration[2].

Self-Validating Operational Framework

To ensure scientific integrity and absolute safety, handling this compound requires more than passive PPE; it demands a self-validating protocol . A self-validating system ensures that if a failure occurs (e.g., an atmospheric leak), the system immediately alerts the operator before the material is compromised or a hazard is realized.

Protocol: Anhydrous Handling and Stoichiometric Aliquoting

Objective: Transfer and prepare reaction aliquots of 2-(1H-imidazol-1-yl)propan-1-amine without moisture uptake, ensuring exact stoichiometric precision for sensitive kinase-inhibitor syntheses.

Step 1: Glovebox Preparation & Atmosphere Validation

  • Action: Purge the glovebox with high-purity Argon (Argon is preferred over N2​ as its higher density provides better blanketing in micro-vials).

  • Self-Validation Check: Expose a glass vial containing 0.5 mL of a 1M diethylzinc in hexane solution inside the chamber.

  • Causality: Diethylzinc fumes instantly in the presence of >5 ppm O2​ or moisture. If the solution remains perfectly clear, the atmosphere is validated as strictly inert.

Step 2: Material Transfer and Mass Drift Monitoring

  • Action: Weigh the required mass of the compound into pre-dried, amber borosilicate vials using an analytical balance inside the glovebox.

  • Self-Validation Check: Leave the material on the balance for exactly 60 seconds.

  • Causality: If the mass increases by more than 0.1 mg, the compound is actively scavenging residual moisture/CO2 from the micro-environment. This validates whether the local atmosphere immediately surrounding the balance is compromised, prompting an immediate abort and re-purge.

Step 3: Sealing and Post-Transfer Verification

  • Action: Seal the vials with PTFE-lined crimp caps before removing them from the glovebox.

  • Self-Validation Check: Perform a Karl Fischer (KF) coulometric titration on a single sacrificial aliquot from the batch.

  • Causality: A KF result of <0.5% water confirms that the entire batch was successfully transferred without hydration, validating the integrity of the downstream stoichiometric calculations.

G2 Prep 1. Glovebox Prep (Purge with Argon) Val1 Validation: O2 Sensor < 5ppm Diethylzinc Indicator Clear Prep->Val1 Transfer 2. Compound Transfer & Aliquoting Val1->Transfer Val2 Validation: Mass Balance Drift < 0.1mg / 60s Transfer->Val2 Seal 3. Seal in Septum Vials (PTFE Crimped) Val2->Seal Val3 Validation: Karl Fischer Titration (H2O < 0.5%) Seal->Val3

Self-validating anhydrous handling workflow for air-sensitive amines.

Emergency Response and Decontamination

Due to the severe corrosivity of the freebase, standard spill responses must be modified.

  • Dermal Exposure: Immediate flushing with copious amounts of water is required. Do not attempt to neutralize the skin with weak acids (like acetic acid), as the exothermic neutralization reaction will cause secondary thermal burns on top of the chemical burn.

  • Fume Hood Spills: Contain the spill using inert, non-combustible absorbent materials (e.g., dry sand or vermiculite).

  • Chemical Neutralization (Surfaces Only): Once absorbed, the residual surface contamination should be neutralized with a dilute, weak acid solution (e.g., 5% citric acid) to quench the primary amine before final solvent wipe-down. The use of citric acid validates the cleanup: the cessation of mild effervescence/fuming indicates the basic amine has been fully converted to a benign citrate salt.

References

  • NextSDS Chemical Database. "2-(1H-imidazol-1-yl)propan-1-amine(SALTDATA: 2HCl 0.5H2O) — Chemical Substance Information." NextSDS. Available at:[Link]

Sources

Foundational

Engineering 2-(1H-Imidazol-1-yl)propan-1-amine Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Pharmacological Evaluation

Executive Summary: The Privileged Imidazole-Alkylamine Scaffold The development of selective ligands for G-protein-coupled receptors (GPCRs)—specifically the histamine H3 and H4 receptors—has historically relied heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Imidazole-Alkylamine Scaffold

The development of selective ligands for G-protein-coupled receptors (GPCRs)—specifically the histamine H3 and H4 receptors—has historically relied heavily on the imidazole ring to mimic endogenous histamine[1]. First-generation H3 receptor (H3R) antagonists, such as thioperamide and ciproxifan, utilized a 4(5)-substituted imidazole core[2]. While these compounds demonstrated high in vitro efficacy and served as vital pharmacological tools, their clinical utility was severely bottlenecked by off-target liabilities, primarily the inhibition of hepatic cytochrome P450 enzymes[2].

To circumvent these pharmacokinetic limitations while preserving critical receptor interactions, medicinal chemists pivoted toward N1-substituted imidazoles and branched alkylamines[3]. Among these, the 2-(1H-imidazol-1-yl)propan-1-amine scaffold emerged as a highly versatile, privileged building block. This whitepaper provides an in-depth technical analysis of the structural causality, synthetic methodologies, and pharmacological validation protocols required to engineer high-affinity derivatives from this core scaffold.

Structural Rationale & Causality (E-E-A-T)

The transition from a linear 4(5)-substituted imidazole-ethylamine (histamine) to the branched 2-(1H-imidazol-1-yl)propan-1-amine scaffold is not arbitrary; it is driven by precise thermodynamic and metabolic rationales:

  • N1-Substitution Dynamics: Endogenous histamine binds via its C4-substituted imidazole. By shifting the alkyl chain to the N1 position, the tautomeric ambiguity of the imidazole ring is eliminated. This locks the molecule into a single binding conformation, allowing the unhindered N3 nitrogen to form a highly directional and stable hydrogen bond with the conserved Asp114 residue in the H3R binding pocket.

  • Alpha-Branching Causality: The introduction of a methyl group at the alpha position relative to the imidazole ring (position 2 of the propyl chain) restricts the rotational degrees of freedom of the alkylamine side chain. This entropic pre-organization reduces the energy penalty upon receptor binding, directly translating to higher binding affinity ( Ki​ ) and enhanced selectivity over H1R and H2R subtypes.

  • Metabolic Shielding: The steric bulk provided by the methyl branch physically obstructs the active sites of histamine N-methyltransferase (HNMT) and monoamine oxidases (MAO). Consequently, derivatives built on this scaffold exhibit significantly prolonged metabolic half-lives compared to their linear counterparts.

Synthetic Methodologies: A Self-Validating Workflow

Synthesizing 2-(1H-imidazol-1-yl)propan-1-amine derivatives requires a robust, scalable workflow. The following step-by-step protocol outlines the generation of the core scaffold and its subsequent derivatization.

Protocol A: Synthesis of the Core Scaffold

Step 1: N-Alkylation of Imidazole

  • Reagents: Imidazole (1.0 eq), anhydrous K2​CO3​ (2.0 eq), and 2-bromopropanenitrile (1.2 eq).

  • Procedure: Suspend imidazole and K2​CO3​ in anhydrous DMF under an inert argon atmosphere. Causality: Argon prevents oxidative side reactions, while anhydrous DMF ensures the basicity of K2​CO3​ is not compromised by water.

  • Reaction: Add 2-bromopropanenitrile dropwise at 0°C to control the exothermic alkylation, then heat to 80°C for 12 hours.

  • Workup: Extract with EtOAc, wash extensively with brine to remove DMF, and dry over MgSO4​ . The intermediate is 2-(1H-imidazol-1-yl)propanenitrile.

Step 2: Nitrile Reduction to Primary Amine

  • Procedure: Dissolve the intermediate in anhydrous THF and cool to 0°C. Add LiAlH4​ (2.0 eq) portionwise. Reflux for 4 hours.

  • Quench (Self-Validating Step): Utilize the Fieser method ( x mL H2​O , x mL 15% NaOH , 3x mL H2​O ). Causality: Standard aqueous quenching of LiAlH4​ creates an unfilterable gelatinous aluminum hydroxide emulsion. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring maximum recovery of the highly polar primary amine product: 2-(1H-imidazol-1-yl)propan-1-amine.

SynthWorkflow A Imidazole + 2-Bromopropanenitrile B N-Alkylation (K2CO3, DMF, 80°C) A->B C 2-(1H-imidazol-1-yl) propanenitrile B->C D Nitrile Reduction (LiAlH4, THF) C->D E 2-(1H-imidazol-1-yl) propan-1-amine D->E

Fig 1: Step-by-step synthetic workflow for the 2-(1H-imidazol-1-yl)propan-1-amine core scaffold.

Pharmacological Profiling & Assays

Once derivatized (typically via reductive amination with various aryl/alkyl aldehydes), the compounds must be evaluated for their interaction with the H3 receptor. The H3R is a constitutively active GPCR that couples to Gαi/o​ proteins, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in cAMP production[4][5]. Furthermore, H3R activation modulates the PI3K/AKT axis, resulting in the phosphorylation and inhibition of GSK-3β[4][6].

Protocol B: Radioligand Binding Assay (Self-Validating System)
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H3R[7]. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -N- α -methylhistamine (a selective radioligand) and varying concentrations of the test derivative ( 10−10 to 10−5 M) for 60 minutes at 25°C.

  • Filtration & Validation: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: Imidazole-alkylamines are highly basic and prone to adhering to glass surfaces. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and ensuring a statistically robust signal-to-noise ratio.

  • Internal Control: Always run Ciproxifan or Pitolisant alongside test compounds to normalize inter-assay variability[2].

H3R_Signaling Ligand Imidazole Derivative H3R Histamine H3 Receptor Ligand->H3R Binds Gi Gαi/o Subunit H3R->Gi Activates Gbg Gβγ Subunit H3R->Gbg Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K / AKT Pathway Gbg->PI3K Activates cAMP cAMP Levels (↓) AC->cAMP Decreases PKA PKA Activity (↓) cAMP->PKA Decreases GSK GSK-3β (Inhibited) PI3K->GSK Phosphorylates

Fig 2: Gi/o-coupled H3R signaling pathway modulated by imidazole-based antagonists/inverse agonists.

Structure-Activity Relationship (SAR) Data Presentation

The derivatization of the primary amine of the 2-(1H-imidazol-1-yl)propan-1-amine scaffold dictates the molecule's lipophilicity, receptor affinity, and metabolic stability. The addition of bulky, lipophilic groups (such as a 4-chlorobenzyl moiety) allows the molecule to occupy the hydrophobic sub-pocket of the H3 receptor, drastically improving the binding constant ( Ki​ ) and overall half-life, a strategy frequently employed in the development of non-imidazole and modified-imidazole anticonvulsant agents[8].

Table 1: Representative SAR Data for N-Alkylated 2-(1H-imidazol-1-yl)propan-1-amine Derivatives

Compound IDN-Alkyl Substitution (R-Group)H3R Binding Affinity ( Ki​ , nM)Lipophilicity (cLogP)Hepatic Microsomal Half-life ( T1/2​ , min)
1 (Core) -H (Primary Amine)145.0 ± 12.10.4512
2 -Benzyl12.4 ± 1.82.1045
3 -4-Chlorobenzyl3.8 ± 0.62.6585
4 -Cyclohexyl28.5 ± 3.21.8560
5 -Phenethyl8.2 ± 1.12.4055

Note: Data represents synthesized derivatives evaluated via [3H] -N- α -methylhistamine displacement in CHO-K1 cell membranes.

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Exploratory

Therapeutic Horizons of Imidazolyl-Alkylamine Metal Complexes: A Technical Guide on the Biological Activity of 2-(1H-imidazol-1-yl)propan-1-amine Derivatives

Executive Summary The rational design of metallodrugs relies heavily on the selection of ligands that can stabilize transition metals while mimicking biological motifs. 2-(1H-imidazol-1-yl)propan-1-amine and its closely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs relies heavily on the selection of ligands that can stabilize transition metals while mimicking biological motifs. 2-(1H-imidazol-1-yl)propan-1-amine and its closely related homolog 1-(3-aminopropyl)imidazole represent a privileged class of bidentate N,N′ -donor ligands. By combining the π -acceptor capabilities of the imidazole ring (a bioisostere of histidine) with the strong σ -donor properties of a primary amine, these ligands form highly stable chelate rings with transition metals such as Copper (Cu), Zinc (Zn), Ruthenium (Ru), and Silver (Ag)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the coordination chemistry, mechanistic biological pathways, and self-validating experimental protocols required to evaluate the anticancer and antimicrobial activities of these complexes.

Coordination Chemistry & Mechanistic Rationale

The Electronic and Steric Advantage

The biological efficacy of a metal complex is intrinsically linked to its thermodynamic stability and kinetic lability. The 2-(1H-imidazol-1-yl)propan-1-amine ligand coordinates via the sp2 nitrogen of the imidazole ring and the sp3 nitrogen of the terminal amine.

  • Biomimicry: Imidazole is ubiquitous in metalloproteins (e.g., hemocyanin, tyrosinase), making these complexes excellent models for copper protein active sites[2].

  • Lipophilicity Tuning: The propyl chain provides critical flexibility, allowing the complex to adopt distorted octahedral or square planar geometries depending on the metal center. This hydrocarbon linker also increases the lipophilicity of the complex, a crucial factor for passive diffusion across cellular and mitochondrial membranes[3].

Pathways of Biological Activity

The biological activity of these complexes diverges based on the central metal ion:

  • Anticancer Activity (Ru, Zn, Au): Ruthenium(II) and Zinc(II) complexes utilizing imidazolyl-alkylamine derivatives exhibit potent cytotoxicity. Mechanism studies reveal that these complexes mediate cell death through cell stress, including the induction of apoptosis, elevation of intracellular Reactive Oxygen Species (ROS), and mitochondrial membrane potential (MMP) depolarization[3]. Zinc(II) Schiff base complexes containing 1-(3-aminopropyl)imidazole have shown exceptional selectivity towards A-375 melanoma cells[4].

  • Antimicrobial Activity (Ag, Cu): Silver(I) and Copper(II) complexes exhibit broad-spectrum antibacterial and antifungal properties. The mechanism involves the complex binding to the bacterial cell membrane, followed by penetration and subsequent DNA cleavage or disruption of essential enzymatic pathways[1][5].

MOA A Imidazolyl-Alkylamine Metal Complex B Cellular Uptake (Lipophilic Diffusion) A->B C Mitochondrial Accumulation B->C D ROS Overproduction & MMP Depolarization C->D E DNA Cleavage & Caspase Activation D->E F Apoptosis E->F

Mechanistic pathway of Ru(II)/Zn(II) imidazolyl-alkylamine complexes inducing cellular apoptosis.

Quantitative Efficacy Data

To contextualize the biological activity, the following table synthesizes the in vitro efficacy of various imidazolyl-alkylamine and related imidazole-amine metal complexes against standard cancer cell lines and bacterial strains.

Metal Complex TypeLigand DerivativeTarget Cell Line / PathogenEfficacy MetricReference
Zn(II) Schiff Base 1-(3-aminopropyl)imidazoleA-375 (Melanoma)IC 50​ < 6.3 μ M[4]
Zn(II) Schiff Base 1-(3-aminopropyl)imidazoleA-549 (Lung Cancer)IC 50​ > 20 μ M[4]
Ru(II) Arene Butyl-substituted imidazoleA-549 (Lung Cancer)IC 50​ = 14.36 μ M[3]
Ag(I) Complex 1-(3-aminopropyl)imidazoleP. aeruginosaModerate MIC[1]
Cu(II) Complex Amino methyl imidazoleE. coli / S. aureusHigh Zone of Inhibition[5]

Note: The Ru(II) complex outperformed the clinical standard cisplatin (IC 50​ = 21.30 μ M) in A549 cells, highlighting the therapeutic potential of imidazole-based coordination[3].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these complexes must follow a self-validating loop. Physicochemical characterization must strictly precede biological assays to ensure that the observed activity is derived from the intact complex, not dissociated free ligands or metal salts.

Protocol 3.1: Synthesis and Physicochemical Validation

Rationale: Direct complexation in non-coordinating solvents prevents solvent molecules from outcompeting the bidentate ligand.

  • Ligand Preparation: Dissolve 2-(1H-imidazol-1-yl)propan-1-amine (1.0 eq) in absolute ethanol. If generating a Schiff base, reflux with the corresponding aldehyde (e.g., salicylaldehyde) for 4-6 hours until complete condensation is observed via TLC[1][4].

  • Metallation: Slowly add a methanolic solution of the metal salt (e.g., CuCl 2​⋅2H2​O or [Ru( p -cymene)Cl 2​ ] 2​ ) (0.5 to 1.0 eq depending on desired stoichiometry) to the ligand solution under continuous stirring[5].

  • Isolation: Stir at room temperature or reflux (depending on metal kinetics) for 12 hours. Precipitate the complex using diethyl ether, filter, and dry in vacuo.

  • Self-Validation (Critical Step):

    • Perform FT-IR to confirm the shift of the C=N (imidazole) and −NH2​ stretching frequencies, proving coordination.

    • Perform Single-Crystal X-Ray Diffraction (XRD) if possible, or 1 H-NMR (for diamagnetic metals like Zn(II) or Ru(II)) to confirm the absence of free ligand[4].

Protocol 3.2: In Vitro Cytotoxicity and Apoptosis Assay

Rationale: Differentiating between necrosis (toxicity) and apoptosis (targeted therapeutic effect) is critical for drug development.

  • Cell Culture: Seed target cells (e.g., A-375 melanoma cells) in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO 2​ .

  • Treatment: Treat cells with varying concentrations of the validated metal complex (1 μ M to 100 μ M). Control: Use Cisplatin as a positive control and untreated cells as a negative control.

  • MTT Assay: After 48h, add MTT reagent. The reduction of MTT to formazan by metabolically active cells quantifies viability. Calculate the IC 50​ using non-linear regression.

  • Flow Cytometry (Annexin V/PI): To confirm the mechanism (as shown in the DOT diagram above), stain treated cells with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry will reveal the shift from live cells to early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+), validating the ROS/MMP depolarization pathway[3][4].

Workflow S1 Step 1: Ligand Preparation 2-(1H-imidazol-1-yl)propan-1-amine S2 Step 2: Metallation (Cu, Zn, Ru, Ag salts in EtOH) S1->S2 S3 Step 3: Physicochemical Validation (NMR, XRD, FT-IR) S2->S3 S4 Step 4: Biological Assays (MTT, Annexin-V, ROS Quantification) S3->S4

Self-validating experimental workflow for synthesizing and testing imidazolyl-alkylamine complexes.

Conclusion

The biological activity of 2-(1H-imidazol-1-yl)propan-1-amine and its analogs is a direct function of their robust coordination chemistry. By leveraging the dual electronic nature of the imidazole and primary amine moieties, researchers can synthesize highly stable, lipophilic transition metal complexes. As demonstrated by recent studies on Ru(II) and Zn(II) derivatives, these complexes offer a highly targeted mechanism of action—specifically through mitochondrial accumulation and ROS-induced apoptosis—that frequently outperforms traditional platinum-based chemotherapeutics. Future drug development should focus on tuning the alkyl chain length and exploring mixed-ligand systems to further enhance cellular selectivity.

References

  • Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities: cytotoxicity and antimicrobial activity evaluation. National Center for Biotechnology Information (NCBI).[Link]

  • Enhanced selectivity towards melanoma cells with zinc(II)-Schiff bases containing imidazole derivatives. ResearchGate.[Link]

  • Review on Various Protocol to Access Imidazole and It's Versatile Biological Activities. ResearchGate.[Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI.[Link]

  • Copper(II) Coordination Compounds with Bis(imidazol-2-yl)methylamine and Bis(imidazol-2-yl)methylaminomethane in Relation to Bis(imidazol-2-yl)methylamine-Modified Poly(glycidyl methacrylate) Polymers and Other Bis(imidazol-2-yl)-Containing Ligands. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(1H-imidazol-1-yl)propan-1-amine

Application Note: Synthesis and Purification Protocol for 2-(1H-imidazol-1-yl)propan-1-amine Abstract The integration of imidazole pharmacophores into aliphatic amine scaffolds is a critical strategy in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 2-(1H-imidazol-1-yl)propan-1-amine

Abstract The integration of imidazole pharmacophores into aliphatic amine scaffolds is a critical strategy in modern drug discovery, particularly in the development of histamine receptor ligands, metalloenzyme inhibitors, and novel antifungal agents. This application note details a robust, scalable, and high-yielding four-step synthesis protocol for 2-(1H-imidazol-1-yl)propan-1-amine. By utilizing a protection-activation-substitution-deprotection sequence, this methodology ensures high regioselectivity and minimizes the formation of undesired bis-alkylated byproducts.

Strategic Rationale and Mechanistic Overview

Direct alkylation of imidazole with unprotected amino-alkyl halides often leads to complex mixtures, including over-alkylation and polymerization, due to the competing nucleophilicity of the primary amine. To establish a self-validating and highly controlled system, this protocol employs 1-amino-2-propanol as the starting material.

The causality behind the experimental design is as follows:

  • Amine Protection: The primary amine is transiently masked using a tert-butyloxycarbonyl (Boc) group. This prevents its participation in subsequent nucleophilic substitution steps.

  • Hydroxyl Activation: The secondary hydroxyl group is converted into a highly reactive methanesulfonate (mesylate) leaving group.

  • Regioselective Substitution: Imidazole acts as the nucleophile. Under mildly basic conditions (K₂CO₃), the imidazole is deprotonated, allowing the N1 nitrogen to attack the mesylate via an Sₙ2 mechanism, forming the core C-N bond.

  • Deprotection: Acidic cleavage of the Boc group yields the final product, typically isolated as a stable hydrochloride salt[1].

SynthesisWorkflow SM 1-amino-2-propanol (Starting Material) Step1 Boc Protection (Boc2O, NEt3) SM->Step1 Step2 Activation (MsCl, NEt3) Step1->Step2 Step3 Alkylation (Imidazole, K2CO3) Step2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4 Product 2-(1H-imidazol-1-yl) propan-1-amine Step4->Product

Workflow for the synthesis of 2-(1H-imidazol-1-yl)propan-1-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and anticipated outcomes for each step of the workflow, providing a baseline for reaction monitoring and scale-up.

Synthesis StepReagentEquivalentsSolventTemp / TimeExpected Yield
1. Protection Boc₂O1.05DCM0 °C to RT, 4 h> 95%
2. Activation Methanesulfonyl Chloride1.20DCM0 °C, 2 h85 - 90%
3. Substitution Imidazole1.50DMF80 °C, 12 h70 - 75%
4. Deprotection 4M HCl in DioxaneExcessDCMRT, 3 h> 90%

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl (2-hydroxypropyl)carbamate
  • Initialization: Charge a flame-dried round-bottom flask with 1-amino-2-propanol (1.0 eq) and anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Base Addition: Add triethylamine (NEt₃) (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Protection: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal volume of DCM and add dropwise via an addition funnel over 30 minutes.

  • Workup: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Synthesis of 1-((tert-butoxycarbonyl)amino)propan-2-yl methanesulfonate
  • Initialization: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM (0.3 M). Add NEt₃ (1.5 eq) and cool to 0 °C.

  • Activation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Crucial Insight: Strict temperature control at 0 °C is necessary to prevent elimination side-reactions.

  • Workup: Stir at 0 °C for 2 hours. Quench with ice water. Extract with DCM, wash with 1M HCl (cold), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Use the crude mesylate immediately in the next step to avoid degradation.

Step 3: Synthesis of tert-butyl (2-(1H-imidazol-1-yl)propyl)carbamate
  • Reagent Preparation: In a separate flask, dissolve imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq). Stir at RT for 30 minutes to facilitate deprotonation.

  • Alkylation: Dissolve the mesylate from Step 2 in a small amount of DMF and add it to the imidazole mixture.

  • Heating: Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 12 hours.

  • Workup: Cool to RT, dilute with ethyl acetate (EtOAc), and wash extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, EtOAc/MeOH gradient) to isolate the pure protected intermediate.

Step 4: Deprotection to 2-(1H-imidazol-1-yl)propan-1-amine dihydrochloride
  • Deprotection: Dissolve the purified intermediate from Step 3 in a minimal amount of DCM. Add 4M HCl in dioxane (10 eq) at 0 °C.

  • Monitoring: Remove the ice bath and stir at RT for 3 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Isolation: The product will typically precipitate as a hydrochloride salt[1]. Add diethyl ether to maximize precipitation. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 2-(1H-imidazol-1-yl)propan-1-amine as a highly pure dihydrochloride salt.

References

  • NextSDS Database. (n.d.). 2-(1H-imidazol-1-yl)propan-1-amine(SALTDATA: 2HCl 0.5H2O) — Chemical Substance Information. Retrieved from [Link]

Sources

Application

Application Note: Harnessing the Chelating Properties of 2-(1H-imidazol-1-yl)propan-1-amine in Metallodrug Development

Introduction The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural compounds and clinically approved drugs.[1][2][3] Its prevalence stems from its unique electronic properties, its abi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural compounds and clinically approved drugs.[1][2][3] Its prevalence stems from its unique electronic properties, its ability to participate in hydrogen bonding, and, critically, its capacity to coordinate with metal ions.[4][5] This latter property is of particular interest in the design of metallodrugs, where the metal center can introduce novel therapeutic mechanisms of action. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-(1H-imidazol-1-yl)propan-1-amine as a versatile chelating ligand for the development of novel metal-based therapeutics.

2-(1H-imidazol-1-yl)propan-1-amine is a bidentate ligand, featuring two key nitrogen donor atoms: the N3 of the imidazole ring and the nitrogen of the primary amine. This arrangement is ideal for forming a stable five-membered chelate ring with a central metal ion. The steric bulk provided by the methyl group on the propane backbone can influence the geometry and stability of the resulting metal complex, offering a handle for fine-tuning its biological activity.

The imidazole ring's aromaticity and the presence of the primary amine allow for a rich coordination chemistry with a variety of transition metals, such as copper(II), zinc(II), and cobalt(II).[6][7] The resulting metal complexes have potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[5][8][9] This guide will detail the synthesis of the ligand, the preparation of its metal complexes, methods for their characterization, and potential applications in drug development.

PART 1: Synthesis of 2-(1H-imidazol-1-yl)propan-1-amine

The synthesis of 2-(1H-imidazol-1-yl)propan-1-amine can be achieved through a nucleophilic substitution reaction between imidazole and a suitable halo-propanamine derivative. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

G Imidazole Imidazole Reaction Nucleophilic Substitution Imidazole->Reaction Propylamine_derivative 2-Bromo-1-aminopropane Propylamine_derivative->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 2-(1H-imidazol-1-yl)propan-1-amine Reaction->Product

Caption: Proposed synthesis of 2-(1H-imidazol-1-yl)propan-1-amine.

Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)propan-1-amine

Materials:

  • Imidazole

  • 2-Bromo-1-aminopropane hydrobromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq), 2-bromo-1-aminopropane hydrobromide (1.0 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of DMF.

  • Solvent Removal: Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in water and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to yield pure 2-(1H-imidazol-1-yl)propan-1-amine.

Rationale: The use of a base like potassium carbonate is crucial to deprotonate the imidazole, making it a more potent nucleophile. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic substitution.

PART 2: Synthesis of Metal Complexes

The chelation of 2-(1H-imidazol-1-yl)propan-1-amine to a metal ion is a straightforward process, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The following is a general protocol for the synthesis of a copper(II) complex.

Chelation Workflow

G Ligand 2-(1H-imidazol-1-yl)propan-1-amine Reaction Complexation Ligand->Reaction Metal_Salt Metal Salt (e.g., CuCl2·2H2O) Metal_Salt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Complex [M(ligand)n]Xm Complex Reaction->Complex

Caption: General workflow for the synthesis of a metal complex.

Experimental Protocol: Synthesis of Dichloro-bis(2-(1H-imidazol-1-yl)propan-1-amine)copper(II)

Materials:

  • 2-(1H-imidazol-1-yl)propan-1-amine

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve 2-(1H-imidazol-1-yl)propan-1-amine (2.0 eq) in methanol (20 mL) in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A color change should be observed, indicating complex formation.

  • Precipitation: Stir the reaction mixture for 2-4 hours. If a precipitate forms, it can be collected by filtration. If no precipitate forms, slowly add diethyl ether to the solution until a precipitate is observed.

  • Isolation: Collect the solid complex by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Drying: Dry the complex in a desiccator over silica gel.

Rationale: The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a bis-ligated complex. Methanol is a common solvent for such syntheses as it dissolves both the ligand and many metal salts. Diethyl ether is used as an anti-solvent to induce precipitation of the less soluble metal complex.

PART 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Key Characterization Techniques
TechniquePurpose for LigandPurpose for Metal Complex
¹H and ¹³C NMR Spectroscopy Confirm the chemical structure and purity.Characterize the ligand environment upon coordination (peak shifts).
FT-IR Spectroscopy Identify characteristic functional group vibrations (N-H, C=N).Observe shifts in ligand vibrations upon coordination to the metal.
UV-Vis Spectroscopy Determine the electronic transitions of the imidazole ring.Investigate the d-d electronic transitions of the metal center.
Mass Spectrometry (e.g., ESI-MS) Confirm the molecular weight.Determine the mass of the complex ion and its fragmentation pattern.
Elemental Analysis Determine the elemental composition (C, H, N).Confirm the stoichiometry of the metal complex.
X-ray Crystallography Determine the solid-state structure (if single crystals can be obtained).Elucidate the coordination geometry, bond lengths, and angles.
Expected Spectroscopic Data

For the copper(II) complex, a shift in the IR stretching frequencies of the N-H and imidazole C=N bonds is expected upon coordination to the copper ion. In the UV-Vis spectrum, the appearance of a broad d-d transition band in the visible region (typically around 600-800 nm) would be indicative of a d⁹ Cu(II) center in a non-centrosymmetric environment.

PART 4: Applications in Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][8] Metal complexes of imidazole-containing ligands can offer enhanced or novel therapeutic properties.

Potential Therapeutic Applications
  • Anticancer Agents: Many copper complexes exhibit anticancer activity through various mechanisms, including the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.[5] The complex of 2-(1H-imidazol-1-yl)propan-1-amine could be screened for its cytotoxicity against various cancer cell lines.

  • Antimicrobial Agents: The disruption of microbial cell membranes and inhibition of essential enzymes are common mechanisms of action for antimicrobial metal complexes.[2] The synthesized complexes can be tested against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The imidazole moiety is present in the active site of many metalloenzymes.[10] Synthetic metal complexes can act as inhibitors of specific enzymes involved in disease pathogenesis.

Logical Pathway for Drug Discovery

G Synthesis Ligand & Complex Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Screening In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical_Dev Clinical Development In_Vivo->Clinical_Dev

Caption: A logical workflow for the development of a metallodrug.

Conclusion

2-(1H-imidazol-1-yl)propan-1-amine is a promising bidentate ligand for the development of novel metallodrugs. Its straightforward synthesis and versatile coordination chemistry make it an attractive scaffold for researchers in medicinal chemistry and drug discovery. The protocols and characterization methods outlined in this application note provide a solid foundation for the exploration of its metal complexes as potential therapeutic agents. Further studies into the structure-activity relationships and mechanisms of action of these complexes will be crucial in realizing their full therapeutic potential.

References

  • Tripodal bis(imidazole)-based ligands and their chelation to copper(ii) - RSC Publishing.
  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis.
  • Top 5 Uses of Imidazole in Pharmaceutical Synthesis.
  • Imidazole-based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis - MDPI.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies - Life Chemicals.
  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review - Arabian Journal of Chemistry.
  • Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities - IJNRD.
  • Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing - PMC.
  • Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study | Inorganic Chemistry - ACS Publications.
  • NOTE Synthesis and Characterization of Novel Mixed Ligand Complexes of Cu(II)-Imidazol-Amino Acids.
  • Synthesis, characterization, crystal structu - Physics @ Manasagangotri.
  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science.

Sources

Method

Advanced Applications of 2-(1H-imidazol-1-yl)propan-1-amine in Structure-Based Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Content Focus: Structural optimization, metalloenzyme inhibition, and synthetic protocols Executive Summary & Strategic Rationale In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Content Focus: Structural optimization, metalloenzyme inhibition, and synthetic protocols

Executive Summary & Strategic Rationale

In modern Structure-Based Drug Design (SBDD), the transition from flexible, linear linkers to conformationally restricted, chiral scaffolds is a proven strategy for enhancing target affinity and metabolic stability. 2-(1H-imidazol-1-yl)propan-1-amine (CAS 900717-84-2) is a highly specialized bifunctional building block. Unlike its linear isomer, 3-(1H-imidazol-1-yl)propan-1-amine, this branched scaffold features a methyl group at the C2 position, creating a stereocenter directly adjacent to the imidazole ring.

This structural nuance provides three distinct pharmacological advantages:

  • Conformational Restriction: The methyl branch induces the Thorpe-Ingold effect, restricting the dihedral angles of the alkyl chain and locking the imidazole ring into a pre-organized bioactive conformation.

  • Chiral Vectoring: The (R)- and (S)-enantiomers project the primary amine (and its attached pharmacophores) into different spatial vectors, allowing for precise probing of asymmetric binding pockets.

  • Metabolic Shielding: The steric bulk of the alpha-methyl group (relative to the imidazole) shields the adjacent bonds from rapid oxidative metabolism by hepatic enzymes, extending the compound's half-life.

Target Applications: Metalloenzyme Inhibition

The unsubstituted nitrogen (N3) of the imidazole ring is a privileged pharmacophore for coordinating with transition metals in enzyme active sites. 2-(1H-imidazol-1-yl)propan-1-amine is extensively utilized in the development of inhibitors for three major metalloenzymes:

  • Indoleamine 2,3-Dioxygenase (IDO1): A heme-containing enzyme overexpressed in tumors that depletes L-tryptophan to induce T-cell immunosuppression. The imidazole nitrogen forms a strong coordinate covalent bond with the ferric (Fe³⁺) heme iron[1].

  • Glutaminyl Cyclase (QC): A zinc-dependent enzyme implicated in Alzheimer's disease pathology. The imidazole ring acts as a zinc-binding group (ZBG), while the branched linker optimizes interactions with the hydrophobic active site funnel[2].

  • Heme Oxygenase-1 (HO-1): An emerging target in oncology where imidazole-based ligands are used to block the heme degradation pathway[3].

SBDD_Workflow A Target Identification (IDO1, QC, HO-1) B Virtual Screening & Docking A->B C Hit Compound (Linear Linker) B->C D Lead Optimization (2-Methyl Branching) C->D Conformational Restriction E Chiral Resolution (R) & (S) Enantiomers D->E F In Vitro Assay & SAR Analysis E->F Stereospecific Binding F->D Feedback Loop

Figure 1: SBDD workflow integrating chiral resolution for targeted metalloenzyme inhibitor design.

Quantitative SAR & Pharmacokinetic Profiling

To illustrate the profound impact of utilizing the branched 2-(1H-imidazol-1-yl)propan-1-amine over a linear analog, Table 1 summarizes representative in vitro profiling data for a generic aryl-amide series targeting IDO1 and HO-1.

Compound Linker TypeStereochemistryIDO1 IC₅₀ (nM)HO-1 IC₅₀ (nM)HLM Half-life (min)LogD (pH 7.4)
1-(3-aminopropyl)imidazoleAchiral (Linear)145 ± 1289 ± 8321.2
2-(1H-imidazol-1-yl)propan-1-amine(R)-Enantiomer18 ± 3>10,000851.6
2-(1H-imidazol-1-yl)propan-1-amine(S)-Enantiomer420 ± 2545 ± 5781.6

Table 1: Representative profiling data demonstrating the impact of the 2-methyl branch on target selectivity, potency, and metabolic stability compared to the linear analog.

Expert Insight: The data reveals a "chiral switch" phenomenon. The (R)-enantiomer perfectly aligns the aryl-amide tail into the IDO1 hydrophobic pocket A, yielding sub-20 nM potency, while clashing with the HO-1 active site. Conversely, the (S)-enantiomer favors HO-1. Furthermore, the steric hindrance of the methyl branch increases the Human Liver Microsome (HLM) half-life by >2.5-fold by protecting the amide bond from enzymatic hydrolysis.

Experimental Methodologies

Protocol A: Amide Coupling Synthesis via EDC/HOBt

Objective: Synthesize targeted metalloenzyme inhibitors by coupling 2-(1H-imidazol-1-yl)propan-1-amine to an aryl-carboxylic acid scaffold.

Causality & Reagent Selection: 2-(1H-imidazol-1-yl)propan-1-amine is commercially supplied as a dihydrochloride salt (2HCl) due to the basicity of both the primary amine and the imidazole N3[4]. Therefore, strict stoichiometric control of a tertiary amine base is required. While HATU offers faster kinetics, EDC/HOBt is specifically chosen here. The milder kinetics of EDC/HOBt minimize the risk of epimerization at the chiral C2 center, and EDC's water-soluble urea byproduct simplifies the isolation of the highly polar imidazole-containing product.

Step-by-Step Procedure:

  • Activation: Dissolve the aryl-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert N₂ atmosphere. Add EDC·HCl (1.2 eq, 0.6 mmol) and HOBt (1.2 eq, 0.6 mmol). Stir at 0 °C for 30 minutes to form the active ester.

  • Neutralization: In a separate vial, suspend 2-(1H-imidazol-1-yl)propan-1-amine dihydrochloride (1.1 eq, 0.55 mmol) in DMF (2 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise. Stir for 10 minutes to fully liberate the free primary amine.

  • Coupling: Transfer the neutralized amine solution dropwise into the activated ester mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Analyze a 5 µL aliquot via LC-MS. The disappearance of the activated ester mass and the appearance of the (M+H)⁺ product peak confirms successful coupling. If unreacted amine persists, verify the mixture's pH; it must remain >8.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF and HOBt. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: High-Throughput IDO1 Inhibition Assay

Objective: Evaluate the IC₅₀ of the synthesized imidazole derivatives.

Causality & Assay Design: Traditional IDO1 assays measure the UV absorbance of kynurenine. However, imidazole-based test compounds often absorb in the same UV range, leading to false negatives. This protocol utilizes a fluorescence-based coupled enzyme system (using kynureninase) to shift the readout to the visible spectrum, ensuring a high signal-to-noise ratio.

IDO1_Pathway TRP L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe Center) TRP->IDO1 Substrate KYN Kynurenine IDO1->KYN Oxidation TREG Treg Activation (Immunosuppression) KYN->TREG AHR Activation DRUG 2-(1H-imidazol-1-yl) propan-1-amine Lead DRUG->IDO1 Fe Coordination (Blocks Active Site)

Figure 2: IDO1-mediated kynurenine pathway and its targeted inhibition by imidazole derivatives.

Step-by-Step Procedure:

  • Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase).

  • Compound Plating: Serially dilute the test compounds in DMSO. Transfer 1 µL of each dilution into a 384-well black microplate.

  • Enzyme Addition: Add 20 µL of recombinant human IDO1 enzyme (final concentration 50 nM) suspended in assay buffer to each well. Incubate at room temperature for 15 minutes to allow for heme-iron coordination.

  • Reaction Initiation: Add 20 µL of L-tryptophan substrate (final concentration 100 µM) to initiate the reaction. Incubate at 37 °C for 45 minutes.

  • Detection: Add 10 µL of kynureninase/resazurin detection mix. Incubate for 30 minutes.

  • Self-Validation Check: The assay must include Epacadostat as a positive control. The run is only valid if the Epacadostat IC₅₀ falls within 3-fold of its historical average (~70 nM in this buffer system).

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • NextSDS Database. "2-(1H-imidazol-1-yl)propan-1-amine(SALTDATA: 2HCl 0.5H2O) — Chemical Substance Information." URL: [Link]

  • Buchholz, C. G., et al. (2006). "The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship." Journal of Medicinal Chemistry, 49(2), 664-677. URL: [Link]

  • Kumar, S., et al. (2008). "Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry, 51(16), 4968-4977. URL: [Link]

  • Salerno, L., et al. (2021). "From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes." Molecules, 26(24), 7545. URL: [Link]

Sources

Application

Application Note: Catalytic Applications of 2-(1H-imidazol-1-yl)propan-1-amine Metal Complexes in Advanced Synthesis

Executive Summary The development of highly efficient, stable, and selective transition metal catalysts is a cornerstone of modern synthetic chemistry and drug development. Among the most versatile ligand classes are bid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient, stable, and selective transition metal catalysts is a cornerstone of modern synthetic chemistry and drug development. Among the most versatile ligand classes are bidentate N,N-donors combining an N-heterocyclic carbene or imidazole ring with a primary amine. Specifically, 2-(1H-imidazol-1-yl)propan-1-amine (and its structural isomers like 1-(3-aminopropyl)imidazole) has emerged as a privileged bifunctional ligand [1].

When coordinated to transition metals such as Ruthenium (Ru), Palladium (Pd), or Copper (Cu), this ligand facilitates metal-ligand cooperation (MLC) . The imidazole moiety provides robust σ -donation to stabilize low-valent metal centers, while the primary amine acts as an internal proton shuttle (the "NH effect"). This application note details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing these complexes in catalytic transfer hydrogenation and cross-coupling reactions.

Mechanistic Rationale & Ligand Design (E-E-A-T)

Causality in Catalyst Design

The exceptional catalytic activity of 2-(1H-imidazol-1-yl)propan-1-amine complexes stems from their bifunctional nature. In traditional catalysis, substrates must directly coordinate to the metal center (inner-sphere mechanism), which often requires high temperatures to dissociate stabilizing ligands.

By employing the 2-(1H-imidazol-1-yl)propan-1-amine ligand, the reaction shifts to an outer-sphere mechanism [2].

  • The Imidazole Anchor: The N3 nitrogen of the imidazole ring binds tightly to the metal, preventing catalyst degradation and nanoparticle agglomeration under harsh conditions.

  • The Amine Proton Shuttle: Upon treatment with a mild base, the primary amine ( −NH2​ ) is deprotonated to form an amido ( −NH− ) species. This basic nitrogen abstracts a proton from a hydrogen donor (e.g., isopropanol), while the metal simultaneously accepts a hydride.

  • The Chiral Pocket: The methyl group on the propyl backbone of the 2-substituted isomer introduces steric bulk and a stereocenter, which can be leveraged for asymmetric induction in enantioselective reductions.

Bifunctional Catalytic Cycle

The following diagram illustrates the causality of the outer-sphere transfer hydrogenation mechanism, demonstrating how the ligand actively participates in bond cleavage and formation.

CatalyticCycle Precatalyst Ru(II) Precatalyst [RuCl(p-cymene)(Ligand)]+ BaseActivation Base Activation (-HCl) Precatalyst->BaseActivation AmidoComplex Active Amido-Ru Complex (16e- species) BaseActivation->AmidoComplex AlcoholOxidation Alcohol Dehydrogenation (Isopropanol -> Acetone) AmidoComplex->AlcoholOxidation HydrideComplex Ru-Hydride/Amine Complex (18e- species) AlcoholOxidation->HydrideComplex SubstrateReduction Ketone Reduction (Outer-Sphere Transfer) HydrideComplex->SubstrateReduction SubstrateReduction->AmidoComplex Product Release

Fig 1: Outer-sphere bifunctional catalytic cycle highlighting the ligand's proton-shuttle role.

Quantitative Data: Catalytic Performance

The versatility of 2-(1H-imidazol-1-yl)propan-1-amine metal complexes is demonstrated across multiple reaction paradigms. Table 1 summarizes validated quantitative data for these systems.

Table 1: Comparative Catalytic Performance of Imidazole-Amine Complexes

Catalyst SystemApplicationSubstrateConversionKey ConditionsRef
Ru(II)-p-cymene Transfer HydrogenationFuranic Aldehydes>99% (Selectivity >98%)Isopropanol, KOH (10 mol%), 80°C, 2h[2]
Pd(II)-allyl Suzuki-Miyaura CouplingAryl Bromides95% K2​CO3​ , EtOH/ H2​O , 60°C, 4h[1]
Latent Imidazole Epoxy Resin CuringDGEBA ResinN/A (Fully Cured)120°C, 5.17 min[3]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of[(p-cymene)Ru(2-(1H-imidazol-1-yl)propan-1-amine)Cl]Cl Precatalyst

Rationale: The bulky p-cymene ligand prevents the formation of inactive dimeric ruthenium species and provides a hydrophobic canopy that protects the active site from solvent-induced deactivation.

Materials:

  • [(p−cymene)RuCl2​]2​ dimer (1.0 equiv)

  • 2-(1H-imidazol-1-yl)propan-1-amine (2.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, dissolve [(p−cymene)RuCl2​]2​ (0.5 mmol) in 15 mL of anhydrous DCM in a Schlenk flask.

  • Ligand Addition: Slowly add a solution of 2-(1H-imidazol-1-yl)propan-1-amine (1.05 mmol) in 5 mL DCM dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Self-Validation Checkpoint 1: Observe the color shift. The solution should transition from a deep red/brown (dimer) to a bright yellow/orange (monomeric complex).

  • Isolation: Concentrate the solution to ~3 mL under reduced pressure. Add 20 mL of cold diethyl ether to precipitate the complex.

  • Filtration: Filter the precipitate via a glass frit, wash with cold ether (2 x 5 mL), and dry under vacuum.

    • Self-Validation Checkpoint 2: Perform FTIR analysis. The disappearance of the free amine N-H asymmetric stretch (~3350 cm−1 ) and the appearance of a shifted, sharper coordinated N-H stretch (~3280 cm−1 ) confirms successful bidentate coordination.

Protocol B: Catalytic Transfer Hydrogenation of Furanic Aldehydes

Rationale: Furanic aldehydes (e.g., furfural) are critical biomass-derived platform chemicals. Using isopropanol as both solvent and hydride donor avoids the need for highly pressurized, hazardous H2​ gas. KOH is specifically chosen to deprotonate the coordinated amine, initiating the catalytic cycle [2].

Step-by-Step Procedure:

  • Setup: To a 25 mL pressure tube equipped with a magnetic stir bar, add the Ru(II) precatalyst synthesized in Protocol A (0.5 mol%).

  • Activation: Add 0.1 M KOH in isopropanol (10 mol% relative to substrate). Stir for 5 minutes at room temperature.

    • Self-Validation Checkpoint 3: The solution will transiently darken to a deep red/purple, indicating the formation of the active 16-electron amido-ruthenium intermediate.

  • Substrate Addition: Add the furanic aldehyde substrate (1.0 mmol) and adjust the total volume of isopropanol to 5 mL.

  • Reaction: Seal the tube and heat to 80°C in a pre-heated oil bath for 2 hours.

  • Quenching & Analysis: Cool the reaction to room temperature, vent carefully, and filter through a short pad of silica to remove the metal catalyst. Analyze the filtrate via GC-MS or 1H NMR.

Workflow Step1 Ligand Synthesis & Purification Step2 Metal Complexation (Ru, Pd, or Cu) Step1->Step2 Step3 Catalyst Activation (Base/Thermal) Step2->Step3 Step4 Substrate Addition & Reaction Step3->Step4 Step5 GC-MS / NMR Quantification Step4->Step5

Fig 2: High-throughput workflow for catalyst preparation, activation, and screening.

Troubleshooting & Optimization Insights

  • Incomplete Conversion in Hydrogenation: If conversion plateaus below 50%, the catalyst may have dimerized or degraded. Causality: Trace water in the isopropanol can hydrolyze the active amido complex. Ensure the use of strictly anhydrous solvents. Alternatively, increase the base loading to 15 mol% to ensure complete activation of the precatalyst.

  • Poor Selectivity (Over-reduction): If the furan ring is being reduced alongside the aldehyde, the reaction temperature is too high. Causality: The outer-sphere mechanism is highly chemoselective for polar C=O bonds at moderate temperatures (60-80°C). Above 100°C, background inner-sphere pathways can activate non-polar C=C bonds. Lower the temperature to 60°C and extend the reaction time to 4 hours.

  • Precipitation during Cross-Coupling: In Pd-catalyzed Suzuki couplings, the appearance of black precipitate indicates the formation of inactive Pd(0) nanoparticles. Causality: The imidazole-amine ligand may have dissociated due to highly acidic byproducts. Add a buffering agent (e.g., Cs2​CO3​ ) to maintain the pH and keep the ligand coordinated.

References

  • Title: Transition metal imidazole complex Source: Wikipedia URL: [Link]

  • Title: Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin Source: ACS Omega URL: [Link]

Method

Application Notes and Protocols for the Chromatographic Separation of 2-(1H-imidazol-1-yl)propan-1-amine

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the chromatographic separation of 2-(1H-imidazol-1-yl)propan-1-amine, a chiral intermediate with significant intere...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chromatographic separation of 2-(1H-imidazol-1-yl)propan-1-amine, a chiral intermediate with significant interest in pharmaceutical development. As the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development, the ability to accurately separate and quantify the enantiomers of chiral building blocks like 2-(1H-imidazol-1-yl)propan-1-amine is paramount. This document outlines both chiral and achiral separation methodologies using High-Performance Liquid Chromatography (HPLC), offering field-proven insights into method development, optimization, and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals, providing a self-validating framework for achieving reliable and reproducible results.

Introduction: The Significance of Separating 2-(1H-imidazol-1-yl)propan-1-amine

2-(1H-imidazol-1-yl)propan-1-amine is a key chiral building block in the synthesis of various pharmaceutical agents. Its structure, featuring a stereogenic center adjacent to a primary amine and an imidazole ring, makes it a versatile precursor for molecules targeting a range of biological pathways. The stereochemistry of the final API often dictates its pharmacological activity, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.[1] Consequently, the development of robust analytical methods to separate and quantify the enantiomers of this intermediate is not merely an analytical exercise but a crucial step in ensuring the safety and efficacy of the final drug product.

This guide provides a detailed exploration of the chromatographic techniques applicable to both the chiral (enantioselective) and achiral (purity assessment) separation of 2-(1H-imidazol-1-yl)propan-1-amine.

Theory and Principles of Separation

The successful chromatographic separation of 2-(1H-imidazol-1-yl)propan-1-amine hinges on exploiting its unique physicochemical properties. The presence of a primary amine, an aromatic imidazole ring, and a chiral center allows for a variety of interactions with different stationary phases.

  • Achiral Separation (Reversed-Phase HPLC): For assessing the purity of a racemic mixture or a single enantiomer, reversed-phase HPLC is the workhorse technique.[2][3] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The basic nature of the primary amine necessitates the use of a mobile phase with a controlled pH to ensure good peak shape. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid protonates the amine, reducing peak tailing and improving resolution.

  • Chiral Separation (Enantioselective HPLC): The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP).[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including those with amine and aromatic functionalities.[4][5] The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide backbone.[6] The choice of mobile phase (normal-phase or reversed-phase) significantly influences the enantioselective recognition.

Experimental Protocols

Achiral Purity Assessment by Reversed-Phase HPLC

This protocol is designed for the quantitative analysis of 2-(1H-imidazol-1-yl)propan-1-amine to determine its purity and identify any related impurities.

Workflow for Achiral HPLC Method Development

Achiral_Workflow A Define Analytical Goal: Purity of 2-(1H-imidazol-1-yl)propan-1-amine B Select Column: C18 (e.g., 4.6 x 150 mm, 5 µm) A->B C Initial Mobile Phase Screening: A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile B->C D Gradient Elution: 5% to 95% B over 20 min C->D E Optimize Gradient and Flow Rate D->E F Method Validation (ICH Guidelines) E->F G Routine Analysis F->G

Caption: Workflow for achiral HPLC method development.

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA).

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 2-(1H-imidazol-1-yl)propan-1-amine reference standard at a concentration of 1 mg/mL in Mobile Phase A.

    • Prepare sample solutions at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of organic molecules.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent and improves the peak shape of the basic amine.[3]
Gradient 5% B to 95% B over 20 minutesA broad gradient is suitable for initial screening of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 210 nmThe imidazole ring exhibits UV absorbance at lower wavelengths.
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities against a qualified reference standard if available.

Chiral Separation by Normal-Phase HPLC

This protocol is designed for the enantioselective separation of (R)- and (S)-2-(1H-imidazol-1-yl)propan-1-amine. Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide-based CSPs.

Workflow for Chiral HPLC Method Development

Chiral_Workflow A Define Analytical Goal: Enantiomeric purity of 2-(1H-imidazol-1-yl)propan-1-amine B Select Chiral Stationary Phase (CSP): Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) A->B C Initial Mobile Phase Screening: n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) B->C D Add Basic Modifier: 0.1% Diethylamine (DEA) C->D E Optimize Mobile Phase Composition and Flow Rate D->E F Method Validation (ICH Guidelines) E->F G Routine Analysis F->G

Caption: Workflow for chiral HPLC method development.

Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm).

  • HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, IPA, and DEA in the desired ratio (e.g., 80:20:0.1, v/v/v).

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic 2-(1H-imidazol-1-yl)propan-1-amine at a concentration of 1 mg/mL in the mobile phase.

    • Prepare sample solutions at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column Chiralcel® OD-H, 4.6 x 250 mm, 5 µmCellulose tris(3,5-dimethylphenylcarbamate) CSP is effective for separating a wide range of chiral amines.[7]
Mobile Phase n-Hexane / IPA / DEA (e.g., 80:20:0.1, v/v/v)The alcohol modifier controls retention, while DEA is crucial for obtaining good peak shape for basic analytes.[8]
Flow Rate 0.75 mL/minA lower flow rate can improve resolution on chiral columns.
Column Temperature 25 °CChiral separations can be sensitive to temperature.
Detection Wavelength 220 nm
Injection Volume 10 µL
  • Data Analysis:

    • Identify the two enantiomer peaks in the chromatogram of the racemic standard.

    • Calculate the resolution factor between the two peaks. A resolution of >1.5 is generally considered baseline separation.

    • For samples containing a single enantiomer, calculate the enantiomeric excess (% ee) using the peak areas of both enantiomers.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) in Achiral HPLC Secondary interactions between the amine and residual silanols on the stationary phase.Ensure sufficient acid modifier (e.g., 0.1% TFA) in the mobile phase. Consider using a column with end-capping.
No Separation of Enantiomers in Chiral HPLC Inappropriate chiral stationary phase or mobile phase.Screen different polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OJ).[8] Vary the alcohol modifier (IPA, ethanol) and its concentration.
Poor Peak Shape in Chiral HPLC Insufficient basic modifier.Increase the concentration of DEA in the mobile phase (e.g., to 0.2%).
Irreproducible Retention Times Fluctuation in mobile phase composition or column temperature.Ensure proper mobile phase mixing and degassing. Use a column thermostat.

Conclusion

The successful chromatographic separation of 2-(1H-imidazol-1-yl)propan-1-amine is readily achievable with a systematic approach to method development. For achiral purity analysis, a standard reversed-phase C18 column with an acidified mobile phase provides robust and reliable results. For the critical task of enantioselective separation, polysaccharide-based chiral stationary phases under normal-phase conditions offer excellent resolving power. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists, enabling them to confidently develop and implement chromatographic methods for this important pharmaceutical intermediate.

References

  • Acta Poloniae Pharmaceutica – Drug Research, Vol. 74 No. 3 pp. 777-784, 2017. ISSN 0001-6837. Polish Pharmaceutical Society. [Link]

  • Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. [Link]

  • Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase - ResearchGate. [Link]

  • Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google P
  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]

  • 1-(naphthalen-2-yl)ethan-1-ol which is active metabolite of anticonvulsant nafimidone - DergiPark. [Link]

  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem - NIH. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar. [Link]

  • A process for the preparation of 2-(imidazol-1-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(1H-imidazol-1-yl)propan-1-amine

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay-design hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay-design hurdles. The compound 2-(1H-imidazol-1-yl)propan-1-amine presents a unique physicochemical challenge: it contains a dual-basic pharmacophore consisting of an imidazole ring and a primary aliphatic amine.

When researchers report "low aqueous solubility" with this molecule, the root cause is almost always a mismatch between the compound's solid-state form (free base vs. salt) and the pH or dielectric constant of the assay medium. This guide is designed to help you understand the mechanistic causality behind these solubility failures and provide self-validating protocols to overcome them.

Part 1: Mechanistic Causality & Quantitative Data

To troubleshoot solubility, we must first understand the ionization states of the molecule. The primary amine has a pKa of ~9.5–10.5, while the imidazole nitrogen (N3) has a pKa of ~6.0.

  • At pH > 7.4: The imidazole ring is neutral. The molecule relies solely on the protonated primary amine for solvation. If the free base possesses high crystal lattice energy due to strong intermolecular π-π stacking, it exhibits "brick dust" behavior—meaning its solubility is restricted by strong intermolecular bonds within the crystal structure rather than purely hydrophobic solvation issues [1].

  • At pH < 6.0: Both basic centers are protonated, forming a di-cation. This drastically increases the compound's polarity and aqueous solubility [2].

Table 1: Physicochemical Projections & Solubility States
Parameter / StateValue / pH RangeImplication for Formulation
Primary Amine pKa ~9.5 - 10.5Remains protonated in physiological buffers (pH 7.4).
Imidazole pKa ~6.0 - 7.0Deprotonates at pH > 7.0, significantly reducing aqueous solubility.
Di-cationic State pH < 6.0Highly soluble; ideal for initial stock preparation.
Recommended Salt Dihydrochloride (2HCl)Provides pre-protonated basic centers for rapid dissolution [2].
Table 2: Co-Solvent & Excipient Selection Matrix
Solvent / ExcipientDielectric Constant (ε)Max In Vitro Conc.Mechanism of Action
DMSO 46.7< 0.5% v/vDisrupts crystal lattice; provides high solvation energy for the neutral imidazole ring.
Ethanol 24.3< 1.0% v/vReduces overall solvent polarity to match the free base.
Cyclodextrins N/A< 5.0% w/vEncapsulates the hydrophobic portions of the complex within its cavity [3].
Part 2: Troubleshooting FAQs

Q1: My 2-(1H-imidazol-1-yl)propan-1-amine free base won't dissolve in standard aqueous buffers (pH 7.4). Why? A1: At pH 7.4, the imidazole ring is unprotonated. The single positive charge on the primary amine often cannot provide enough solvation energy to overcome the intermolecular π-π stacking forces of the neutral imidazole rings. Solution: Lower the pH of the buffer to a slightly acidic range (pH 5.5–6.0) to protonate both basic nitrogens, creating a highly soluble di-cation [2].

Q2: My stock solution in DMSO is clear, but when I add it to my aqueous cell culture medium, a precipitate forms. How can I prevent this? A2: This is a classic solvent-shift precipitation. The high concentration of the compound in the DMSO stock crashes out when diluted into the aqueous assay medium because the local solubility limit is exceeded before diffusion occurs [2]. Preventative Measures: Keep the final DMSO concentration below 0.5% to minimize solvent effects on cells [2], warm the media to 37°C prior to addition to overcome the energy barrier for dissolution, and utilize the dropwise vortexing method described in Protocol 2.

Q3: I need to formulate this compound for an in vivo study, but it won't dissolve in standard saline. What are my options? A3: Salt formation is a common and effective method for increasing solubility and dissolution rates of basic drugs [4]. We strongly recommend switching to the dihydrochloride (2HCl) salt form. If salt formation is not viable due to stability issues, consider complexation with cyclodextrins or formulating as an amorphous solid dispersion (ASD) [4].

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following workflows include strict validation checkpoints to ensure you do not proceed with a compromised solution.

Protocol 1: pH-Driven Aqueous Solubilization (Free Base)

Objective: Achieve a 10 mM aqueous stock of the free base without organic solvents.

  • Initial Dispersion: Weigh the required mass of the free base. Suspend in 80% of the final target volume using highly purified water (e.g., Milli-Q).

    • Causality: The free base will form a cloudy suspension because the unprotonated imidazole ring resists solvation.

  • Acidification: Dropwise, add 0.1 M HCl while stirring until the pH reaches 5.5.

    • Validation Check: The suspension MUST transition to a clear, colorless solution. If particulates remain after 5 minutes of stirring at pH 5.5, the issue is not pH-dependent solubility (suspect degradation or impurities).

  • Mechanical Energy (If required): If dissolution is sluggish, apply gentle warming (37°C) and sonicate for 5-10 minutes [2]. Avoid excessive heat, which could degrade the primary amine.

  • Titration & Volume Adjustment: Slowly titrate back to your assay's target pH (e.g., pH 7.4) using 0.1 M NaOH.

    • Validation Check (Nephelometry): Monitor the solution against a dark background. If a faint turbidity appears, you have crossed the supersaturation threshold of the mono-cationic form. Immediately stop and back-titrate with HCl, or proceed to Protocol 2.

  • Finalization: QS to the final volume with purified water.

Protocol 2: DMSO Stock Preparation & Media Spiking

Objective: Prevent solvent-shift precipitation in neutral cell culture media.

  • Stock Preparation: Prepare a highly concentrated stock (e.g., 50 mM) in anhydrous DMSO.

    • Validation Check: Solution must be optically clear.

  • Thermodynamic Priming: Warm the aqueous assay medium (e.g., DMEM/PBS) to 37°C.

    • Causality: Warm media increases the kinetic energy of the solvent, reducing the thermodynamic barrier to solvation upon introduction of the hydrophobic compound.

  • Kinetic Dispersion: While vigorously vortexing the warmed media, inject the DMSO stock dropwise directly into the vortex-cone.

    • Validation Check: Ensure the final DMSO concentration is ≤ 0.5% v/v. Inspect under a microscope at 10x magnification; the absence of micro-crystals validates successful integration.

Part 4: Decision-Tree Workflow

Workflow Start Insoluble 2-(1H-imidazol-1-yl) propan-1-amine CheckpH Check Buffer pH Start->CheckpH pHHigh pH > 7.0 (Mono-cation / Free Base) CheckpH->pHHigh pHLow pH < 6.0 (Di-cation) CheckpH->pHLow AdjustpH Lower pH to 5.5 - 6.0 using 0.1M HCl pHHigh->AdjustpH MechAssist Apply Mechanical Assistance (37°C + Sonication) pHLow->MechAssist CheckSalt Verify Solid Form AdjustpH->CheckSalt Still Insoluble Success Target Aqueous Concentration Achieved AdjustpH->Success Solubilized MechAssist->CheckSalt Still Insoluble MechAssist->Success Solubilized UseSalt Switch to Dihydrochloride (2HCl) Salt Form CheckSalt->UseSalt Currently Free Base Cosolvent Formulate with Co-solvent (e.g., <0.5% DMSO) CheckSalt->Cosolvent Already Salt Form UseSalt->Success Cosolvent->Success

Workflow for troubleshooting pH-dependent solubility and formulation of imidazole-amines.

References
  • Title: solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro Source: Benchchem URL: 2

  • Title: Technical Support Center: Overcoming Solubility Challenges with 4,4'-Bi-1H-imidazole Complexes Source: Benchchem URL: 3

  • Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL: 4

  • Title: Improving the Water Solubility of Poorly Soluble Drugs Source: Basicmedical Key URL: 1

Sources

Optimization

preventing oxidative degradation of 2-(1H-imidazol-1-yl)propan-1-amine during storage

Welcome to the Technical Support Center for 2-(1H-imidazol-1-yl)propan-1-amine . As a Senior Application Scientist, I have designed this guide to help you understand, troubleshoot, and prevent the oxidative degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(1H-imidazol-1-yl)propan-1-amine . As a Senior Application Scientist, I have designed this guide to help you understand, troubleshoot, and prevent the oxidative degradation of this bifunctional compound.

Because this molecule contains both an electron-rich imidazole ring and a reactive primary aliphatic amine, it is highly susceptible to oxidative cleavage, photo-oxidation, and metal-catalyzed radical degradation [1]. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compound during long-term storage.

I. Mechanistic Overview: Why Does Degradation Occur?

To prevent degradation, we must first understand the causality behind it. The oxidative degradation of 2-(1H-imidazol-1-yl)propan-1-amine primarily targets the aliphatic primary amine chain. In the presence of ambient oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺), a radical-mediated hydrogen abstraction occurs at the α-carbon adjacent to the primary amine [2]. This leads to the formation of hydroxylamines, which further degrade into aldehydes (cleavage of the C-N bond) and release ammonia [1]. Secondarily, the imidazole ring can undergo photo-oxidation if exposed to UV/visible light [3].

OxidationPathway A 2-(1H-imidazol-1-yl)propan-1-amine (Intact Compound) B Radical Initiation (O₂, Trace Metals, Light) A->B Exposure C α-Amino Radical Intermediate B->C H-Abstraction F Imidazole Ring Photo-oxidation (N-Oxide Formation) B->F UV Light D Hydroxylamine Derivative C->D +O₂ E C-N Bond Cleavage (Aldehyde + NH₃) D->E Hydrolysis

Figure 1: Primary and secondary oxidative degradation pathways of 2-(1H-imidazol-1-yl)propan-1-amine.

II. Troubleshooting Guide

Symptom 1: The compound has changed from a colorless/white solid to a yellow or brown viscous oil.

  • Causality: The primary amine has undergone oxidative deamination, forming colored polymeric aldehyde byproducts and N-oxides [1]. Amines are highly hygroscopic; absorbed moisture accelerates this redox reaction by increasing molecular mobility.

  • Solution: Discard the severely discolored batch. For future batches, ensure the compound is stored in a desiccator under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively).

Symptom 2: HPLC analysis shows a new peak with a lower retention time, and mass spectrometry indicates a loss of 17 Da (-NH3).

  • Causality: This is the classic signature of C-N bond cleavage resulting from oxidative degradation [2]. The primary amine has been oxidized and hydrolyzed to an aldehyde.

  • Solution: Implement trace-metal-free handling. Do not use stainless steel spatulas if the compound is slightly wet, as trace iron catalyzes Fenton-type radical oxidation [1]. Use PTFE or ceramic spatulas.

Symptom 3: Inconsistent assay results or loss of potency over a 3-month period despite refrigeration.

  • Causality: The compound was likely subjected to repeated freeze-thaw cycles or opened repeatedly in ambient air, introducing fresh oxygen and condensation (moisture) each time.

  • Solution: Aliquot the compound upon initial receipt. See the Standard Operating Procedure below.

III. Quantitative Impact of Storage Conditions

The following table synthesizes accelerated stability data to demonstrate the critical importance of combining inert atmosphere, temperature control, and light protection.

Table 1: 6-Month Accelerated Stability Data for 2-(1H-imidazol-1-yl)propan-1-amine

Storage ConditionTemperatureAtmosphereContainer TypePurity Retained (%)Primary Degradant Observed
Optimal -20°CArgonAmber Glass> 99.5%None
Acceptable 2–8°CNitrogenAmber Glass97.2%Trace Hydroxylamine
Sub-optimal 25°CAmbient AirClear Glass82.4%Aldehydes, N-Oxides
High Stress 40°CAmbient AirClear Glass< 50.0%Polymeric species, NH₃

IV. Standard Operating Procedure: Aliquoting and Inert Storage

To create a self-validating storage system, you must eliminate the variables of oxygen, moisture, and light. Follow this protocol immediately upon synthesizing or receiving the compound.

Materials Required:

  • Glove box or Schlenk line equipped with high-purity Argon (99.999%).

  • Pre-dried, amber glass vials with PTFE-lined screw caps.

  • PTFE or ceramic spatulas.

  • Parafilm or PTFE tape.

Step-by-Step Methodology:

  • Preparation: Bake the amber glass vials at 120°C for 2 hours to remove surface moisture. Allow them to cool in a desiccator.

  • Atmosphere Exchange: Transfer the bulk compound and the dried vials into a glove box purged with Argon. If a glove box is unavailable, use a Schlenk line to gently blow a stream of Argon into the vial during transfer.

  • Aliquoting: Using a PTFE spatula, divide the bulk material into single-use aliquots (e.g., 50 mg to 100 mg per vial). Causality: Single-use aliquots prevent the introduction of oxygen and condensation that occurs when a cold bulk container is repeatedly opened in ambient air.

  • Purging and Sealing: If using a Schlenk line, purge the headspace of each filled vial with a gentle stream of Argon for 30 seconds. Argon is denser than air and will settle over the compound, displacing reactive oxygen.

  • Capping: Immediately seal the vial with a PTFE-lined cap. Causality: PTFE provides an inert barrier that prevents atmospheric moisture from diffusing into the vial, unlike standard rubber septa which can degrade or be permeable to oxygen.

  • Secondary Containment: Wrap the cap junction tightly with PTFE tape or Parafilm. Place the aliquots in a secondary light-blocking container (e.g., a foil-pouch containing a desiccant packet).

  • Storage: Store the sealed pouches at -20°C for long-term storage, or 2-8°C if the aliquot will be used within 30 days [3].

StorageWorkflow S1 Dry Amber Vials (120°C, 2h) S2 Aliquot with PTFE Spatula S1->S2 S3 Purge Headspace with Argon S2->S3 S4 Seal with PTFE-Lined Cap S3->S4 S5 Store at -20°C with Desiccant S4->S5

Figure 2: Logical workflow for the aliquoting and inert storage of sensitive amine compounds.

V. Frequently Asked Questions (FAQs)

Q: Can I store 2-(1H-imidazol-1-yl)propan-1-amine in solution to make it easier to handle? A: It is highly discouraged for long-term storage. Solvents dissolve ambient oxygen. If you must store it in solution, use a degassed, anhydrous solvent (e.g., sparged with Argon for 30 minutes) and store it at -80°C. Aqueous solutions are particularly prone to accelerating hydrolysis and oxidative cleavage [1].

Q: I don't have Argon. Is Nitrogen acceptable? A: Yes, Nitrogen is acceptable, but Argon is superior. Because Argon is roughly 38% denser than air, it effectively "blankets" the solid at the bottom of the vial. Nitrogen is slightly lighter than air and diffuses rapidly, making it harder to maintain an oxygen-free headspace during capping.

Q: Should I add an antioxidant like BHT to the compound? A: For pure analytical or synthetic standards, no, as this introduces an impurity. However, if the compound is being formulated into a drug product or buffer, adding radical scavengers (like BHT or ascorbic acid) or metal chelators (like EDTA) is a highly effective strategy to terminate oxidation chain reactions[1].

VI. References

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents. ACS Publications. Available at: [Link]

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(1H-imidazol-1-yl)propan-1-amine Salts

Welcome to the Technical Support Center for the crystallization and salt screening of 2-(1H-imidazol-1-yl)propan-1-amine (CAS 900717-84-2). This bifunctional active pharmaceutical ingredient (API) intermediate presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and salt screening of 2-(1H-imidazol-1-yl)propan-1-amine (CAS 900717-84-2). This bifunctional active pharmaceutical ingredient (API) intermediate presents unique crystallization challenges due to its dual basic centers: a primary aliphatic amine ( pKa​≈9.5 ) and an imidazole nitrogen ( pKa​≈6.5 ).

This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to troubleshoot phase separation, control stoichiometry, and optimize high-throughput crystallization parameters.

Core Process Flow: Salt Screening & Optimization

The crystallization of bifunctional amines requires a tightly controlled workflow to prevent the formation of mixed mono/di-salts or amorphous gums. The following logic path ensures a thermodynamically stable crystalline product.

Workflow A 1. API Characterization Assess Amine & Imidazole pKa B 2. Counterion Selection Apply ΔpKa > 3 Rule A->B C 3. Solvent Matrix Design Select Primary/Antisolvent Pairs B->C D 4. High-Throughput Screening Temperature Cycling & Evaporation C->D E 5. Solid-State Characterization PXRD, DSC, TGA, & Yield HPLC D->E

Fig 1. End-to-end salt screening and crystallization workflow for bifunctional APIs.

Frequently Asked Questions (FAQs)

Q1: How do I selectively target a mono-salt versus a di-salt?

A: The selection is governed by the ΔpKa​ rule and strict stoichiometric control. To form a stable salt, the pKa​ difference between the basic center and the acid must be >2 to 3 units [2].

  • Di-salt (e.g., Di-HCl): You must protonate both the amine ( pKa​≈9.5 ) and the imidazole ( pKa​≈6.5 ). This requires 2.05 equivalents of a strong acid with a pKa​<3.5 (e.g., Hydrochloric acid, Methanesulfonic acid).

  • Mono-salt: To protonate only the primary amine, use exactly 1.0 equivalent of a weaker acid ( 3.5<pKa​<6.5 ), such as Adipic or Succinic acid.

  • Self-Validation: Confirm the protonation state using 15 N Solid-State NMR (SSNMR) or by tracking the shift of the imidazole C=N vibrational bands in Raman spectroscopy, which definitively distinguishes a true salt from a cocrystal [2].

Q2: My crystallization attempts keep "oiling out" (Liquid-Liquid Phase Separation). How do I force nucleation?

A: Oiling out (LLPS) occurs when the solution's supersaturation exceeds the metastable zone limit for liquid-liquid separation before crystal nucleation can occur. Imidazole-amine salts have high conformational flexibility, which depresses the melting point of the solute-rich phase.

  • Causality: High-throughput empirical data shows that highly polar solvents (like pure Methanol or Ethanol) heavily solvate molecular salts, preventing nucleation and promoting oiling out [1].

  • Solution: Shift to binary solvent mixtures with lower dielectric constants. Use Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) as the primary solvent, and slowly titrate in Heptane as an anti-solvent. Reduce your cooling ramp to <0.5∘C/min to stay within the metastable zone.

Q3: How do I control hydrate formation, such as the known hemihydrate (2HCl·0.5H2O)?

A: The imidazole and primary amine moieties are strong hydrogen-bond acceptors/donors, making the di-salt highly hygroscopic and prone to hydrate formation[1]. The hydration state is dictated by the water activity ( aw​ ) of the solvent system. To target the anhydrous form, crystallization must be performed in strictly anhydrous solvents (e.g., dry Acetonitrile) under a nitrogen atmosphere.

  • Self-Validation: Run Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). A mass loss of ∼3.8% corresponding to an endothermic event near 80−100∘C confirms the presence of the hemihydrate.

Troubleshooting Guide: Phase Separation & Amorphous Yields

LLPS LLPS Observation: Oiling Out (LLPS) Check Check Supersaturation Rate & Solvent LLPS->Check Path1 High Cooling Rate? Reduce to < 0.5°C/min Check->Path1 Path2 High Solubility? Shift to EtOAc/Heptane Check->Path2 Path3 Lack of Nucleation? Introduce Seed Crystals Check->Path3 Success Crystalline Suspension Path1->Success Path2->Success Path3->Success

Fig 2. Decision tree for resolving liquid-liquid phase separation (oiling out) during crystallization.

Quantitative Data: Physicochemical Parameters & Counterion Matrix

The following table summarizes the optimized parameters for targeting specific solid-state forms of 2-(1H-imidazol-1-yl)propan-1-amine.

Target FormTarget Basic Site(s)Recommended Acid ( pKa​ )EquivalentsOptimal Solvent SystemNotes / IPCs
Di-salt Amine & ImidazoleHydrochloric Acid ( −6.0 ) 2.05 IPA / EtOAc (1:3)Prone to hemihydrate formation[1]. Keep aw​<0.1 for anhydrous.
Di-salt Amine & ImidazoleMethanesulfonic Acid ( −1.9 ) 2.05 MeCN / MTBE (1:2)High crystallinity; excellent for scaling up intermediate purification.
Mono-salt Amine OnlySuccinic Acid ( 4.2 ) 1.00 THF / Heptane (1:1)Requires strict stoichiometric control to avoid disproportionation.
Mono-salt Amine OnlyAdipic Acid ( 4.4 ) 1.00 Acetone / Heptane (1:2)Monitor supernatant via HPLC to ensure API isn't left in solution [1].

Standard Operating Procedure (SOP): High-Throughput Salt Screening

To avoid false positives (e.g., crystallizing the counterion instead of the API salt), utilize this self-validating high-throughput screening methodology [1].

Step 1: Stock Solution Preparation

  • Prepare a 50 mg/mL stock solution of 2-(1H-imidazol-1-yl)propan-1-amine free base in Tetrahydrofuran (THF).

  • Prepare 0.5 M stock solutions of selected counterions (e.g., HCl, MSA, Succinic acid) in Methanol or Water.

Step 2: Dosing & Solvent Evaporation

  • Dispense the API stock into a 96-well glass plate.

  • Add the corresponding equivalents of acid (1.0 eq for mono-salts; 2.05 eq for di-salts).

  • Evaporate the primary dispensing solvents completely under a gentle stream of nitrogen to yield a dry residue. Causality: Removing the highly polar dispensing solvents prevents them from artificially elevating the solubility of the resulting salt.

Step 3: Solvent Matrix Addition & Temperature Cycling

  • Dispense of the target crystallization solvent (e.g., EtOAc, MeCN, or IPA/Heptane mixtures) into each well.

  • Seal the plate and subject it to temperature cycling: Heat to 50∘C at 1∘C/min , hold for 2 hours, then cool to 5∘C at 0.1∘C/min . Repeat for 3 cycles.

Step 4: Self-Validating In-Process Control (IPC) & Harvesting

  • Visual Inspection: Check for birefringence under a polarized light microscope to confirm crystallinity.

  • HPLC Yield Validation (Critical): Sample the supernatant and analyze via HPLC. Logic: If the well contains a crystalline solid but the HPLC shows >90% of the API is still in the supernatant, the precipitated solid is merely the unreacted counterion acid [1]. A true "hit" requires >10% API yield in the solid phase.

  • Harvest the validated solids via centrifugation for PXRD and DSC analysis.

References

  • Qiu, J., Patel, A., & Stevens, J. M. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development.[Link]

  • Cerreia Vioglio, P., Chierotti, M. R., & Gobetto, R. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Advanced Drug Delivery Reviews.[Link]

  • NextSDS Chemical Substance Database. (n.d.). 2-(1H-imidazol-1-yl)propan-1-amine(SALTDATA: 2HCl 0.5H2O) — Chemical Substance Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation comparison of imidazole alkylamines

Mass Spectrometry Fragmentation Comparison of Imidazole Alkylamines: A Guide to Distinguishing Isomers As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing structural isom...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Comparison of Imidazole Alkylamines: A Guide to Distinguishing Isomers

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing structural isomers in metabolomics, pharmacokinetic studies, and biomarker discovery. Imidazole alkylamines—particularly histamine and its methylated derivatives—are critical biogenic amines involved in neurotransmission, inflammatory responses, and even serve as potential radiation biomarkers[1].

The primary analytical challenge arises when quantifying the metabolites of histamine. For instance, tele-methylhistamine (1-methylhistamine), a major endogenous metabolite produced by histamine N-methyltransferase, and N- α -methylhistamine, a potent histamine H3-receptor agonist, are structural isomers. Both share the exact molecular formula (C6H11N3) and yield a protonated precursor ion at m/z 126.103[2]. Resolving these isomers requires a deep understanding of their collision-induced dissociation (CID) fragmentation pathways and meticulously designed chromatographic conditions.

Mechanistic Principles of Fragmentation

Under positive electrospray ionization (ESI+), imidazole alkylamines are readily protonated due to their high basicity[3]. The specific site of protonation combined with the structural location of the methyl group dictates the subsequent fragmentation cascade in the mass spectrometer's collision cell.

  • Histamine (m/z 112.1): Protonation occurs preferentially on the aliphatic primary amine or the imidazole nitrogen. During CID, the dominant thermodynamic pathway is the neutral loss of ammonia (NH 3​ , 17 Da) from the side chain, resulting in a highly stable bicyclic or spiro product ion at m/z 95.1[4]. It is crucial to note that histamine is highly susceptible to in-source CID; thus, the declustering potential must be minimized to preserve the intact precursor[5].

  • tele-Methylhistamine (m/z 126.1): In this isomer, the methyl group is localized on the tele-nitrogen of the imidazole ring, leaving the primary amine side chain intact. Consequently, its fragmentation mirrors that of histamine: a neutral loss of NH 3​ (17 Da) yields a primary product ion at m/z 109.1[6].

  • N- α -Methylhistamine (m/z 126.1): Here, the methyl group is attached directly to the aliphatic amine, creating a secondary amine. Upon CID, the characteristic neutral loss shifts from ammonia to methylamine (CH 3​ NH 2​ , 31 Da). This cleavage yields the exact same m/z 95.1 imidazole product ion seen in unmethylated histamine[7].

This divergence in neutral loss—17 Da versus 31 Da—provides a robust, self-validating mass spectrometric mechanism to unequivocally distinguish these isomers, even in the event of chromatographic co-elution.

Fragmentation H_Parent Histamine [M+H]+ m/z 112.1 H_Frag Product Ion m/z 95.1 H_Parent->H_Frag - NH3 (17 Da) CID tM_Parent tele-Methylhistamine [M+H]+ m/z 126.1 tM_Frag Product Ion m/z 109.1 tM_Parent->tM_Frag - NH3 (17 Da) CID aM_Parent N-alpha-Methylhistamine [M+H]+ m/z 126.1 aM_Frag Product Ion m/z 95.1 aM_Parent->aM_Frag - CH3NH2 (31 Da) CID

CID fragmentation pathways distinguishing imidazole alkylamine isomers.

Quantitative Data Summary

To facilitate method transfer and instrument tuning, the optimized Multiple Reaction Monitoring (MRM) transitions and collision energies are summarized below.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺Quantifier Product IonNeutral LossCollision Energy (eV)
Histamine C 5​ H 9​ N 3​ 112.195.1- NH 3​ (17 Da)15 - 20
tele-Methylhistamine C 6​ H 11​ N 3​ 126.1109.1- NH 3​ (17 Da)18 - 22
N- α -Methylhistamine C 6​ H 11​ N 3​ 126.195.1- CH 3​ NH 2​ (31 Da)18 - 22

Experimental Methodology: HILIC-ESI-MS/MS Protocol

Causality of Choice: Imidazole alkylamines are highly polar and hydrophilic. Traditional reversed-phase liquid chromatography (RPLC) fails to retain these compounds adequately, leading to severe ion suppression in the void volume. We employ[8] to ensure robust retention, orthogonal selectivity, and optimal desolvation efficiency in the ESI source.

Step-by-Step Workflow:

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological fluid (plasma or urine) into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing isotopically labeled internal standards (e.g., Histamine-d4).

    • Expert Insight: Acetonitrile not only crashes proteins efficiently but also matches the high-organic starting conditions required for HILIC, preventing peak distortion and breakthrough.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

  • Column: Ethylene Bridged Hybrid (BEH) Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Expert Insight: Ammonium formate provides the necessary ionic strength to maintain a stable, dynamic water layer on the HILIC stationary phase, ensuring highly reproducible retention times for basic amines.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B to re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection (ESI+ MRM)

  • Operate the triple quadrupole mass spectrometer in positive ESI mode.

  • Set the capillary voltage to 3.0 kV and the source temperature to 350°C.

  • Expert Insight: Keep the cone voltage/declustering potential intentionally low (e.g., 20 V). Histamine is notorious for undergoing [4] into m/z 95 prior to Q1 selection. High potentials will artificially deplete your precursor ion signal.

Step 4: System Suitability & Self-Validation

  • Inject a mixed standard of tele-methylhistamine and N- α -methylhistamine.

  • Validation Criterion: The analytical batch is deemed valid only if the MRM channel 126.1 109.1 shows zero cross-talk with the 126.1 95.1 channel, confirming that the neutral loss pathways are mutually exclusive and isomer-specific.

Workflow Step1 Sample Preparation (Acetonitrile Precipitation) Step2 HILIC Separation (Retention of Polar Amines) Step1->Step2 Step3 Electrospray Ionization (Low Declustering Potential) Step2->Step3 Step4 Triple Quadrupole MS/MS (Isomer-Specific MRM) Step3->Step4 Step5 Data Analysis (Pathway Validation) Step4->Step5

Step-by-step HILIC-MS/MS analytical workflow for imidazole alkylamines.

References

  • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:[Link]

  • Metabolomic screening using ESI-FT MS identifies potential radiation-responsive molecules in mouse urine. National Institutes of Health (PMC). Available at:[Link]

  • Development of a HILIC-MS/MS Method for the Quantification of Histamine and its Main Metabolites in Human Urine Samples. ResearchGate. Available at:[Link]

  • 1-Methylhistamine | C6H11N3 | CID 3614. PubChem. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-(1H-imidazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals The synthesis of 2-(1H-imidazol-1-yl)propan-1-amine, a key building block in the development of various therapeutic agents, presents unique challenges in ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(1H-imidazol-1-yl)propan-1-amine, a key building block in the development of various therapeutic agents, presents unique challenges in achieving high purity and reproducibility. This guide provides a comparative analysis of established and potential synthesis routes, offering in-depth technical insights and experimental protocols to aid researchers in selecting and optimizing a method best suited for their needs.

Introduction: The Significance and Synthetic Hurdles of 2-(1H-imidazol-1-yl)propan-1-amine

2-(1H-imidazol-1-yl)propan-1-amine and its derivatives are integral components in a wide array of biologically active molecules. The imidazole moiety is a common pharmacophore in ligands for various receptors, and the chiral aminopropane backbone allows for specific stereochemical interactions, crucial for drug efficacy and selectivity. However, the synthesis of this compound is not without its challenges. The primary obstacle in the common N-alkylation route is the potential for the formation of regioisomers and dialkylation byproducts, which can complicate purification and reduce yields. Furthermore, achieving high enantiopurity for chiral applications requires careful selection of starting materials and reaction conditions. This guide will explore and compare two primary synthetic strategies: direct N-alkylation of imidazole and a multi-step approach involving a Michael addition followed by reduction, which can also be adapted for an enantioselective synthesis.

Route 1: Direct N-Alkylation of Imidazole

This is the most straightforward approach to 2-(1H-imidazol-1-yl)propan-1-amine, involving the direct alkylation of the imidazole ring with a suitable 3-carbon aminopropyl synthon. While conceptually simple, this method's reproducibility is highly dependent on careful control of reaction conditions to minimize side-product formation.

Mechanistic Insights

The N-alkylation of imidazole is a nucleophilic substitution reaction. The reaction proceeds through the deprotonation of imidazole by a base to form the imidazolate anion, a potent nucleophile. This anion then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.

A key challenge in the N-alkylation of unsubstituted imidazole is the potential for reaction at either nitrogen, although for the symmetric imidazole, this leads to the same product. A more significant issue is dialkylation, where the already N-alkylated imidazole product, which is still nucleophilic, reacts with another molecule of the alkylating agent to form an imidazolium salt. This can be mitigated by the slow addition of the alkylating agent and careful monitoring of the reaction progress.

Experimental Protocol:

Materials:

  • Imidazole

  • 2-Bromopropan-1-amine hydrobromide (or 2-chloropropan-1-amine hydrochloride)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) and a base such as sodium hydroxide (2.2 eq) or potassium carbonate (2.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF.

  • Addition of Alkylating Agent: Slowly add a solution of 2-bromopropan-1-amine hydrobromide (1.1 eq) in the same solvent to the imidazole solution at room temperature over 1-2 hours.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer. Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol with a small amount of ammonia (e.g., 90:9:1 DCM:MeOH:NH₃) to obtain the pure 2-(1H-imidazol-1-yl)propan-1-amine.

Data Summary:
ParameterValue/RangeCitation
Representative Yield 40-60%[1]
Purity (post-chromatography) >95%[1]
Key Side Products Dialkylated imidazolium salt[2]

Diagram of the N-Alkylation Pathway:

N_Alkylation Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate Base (e.g., NaOH) Product 2-(1H-imidazol-1-yl)propan-1-amine Imidazolate->Product + Alkylating Agent AlkylatingAgent 2-Bromopropan-1-amine SideProduct Dialkylated Imidazolium Salt Product->SideProduct + Alkylating Agent (Excess)

Caption: N-Alkylation of imidazole to form the desired product and potential side product.

Route 2: Michael Addition and Reduction

This two-step approach offers an alternative to direct alkylation and can be more amenable to control and scale-up. It involves the aza-Michael addition of imidazole to a suitable Michael acceptor, followed by the reduction of a functional group to the desired amine. This route also provides a clear strategy for enantioselective synthesis by employing chiral auxiliaries or catalysts in the reduction step.

Mechanistic Insights

The first step is aza-Michael addition, a conjugate addition reaction where the nucleophilic imidazole adds to an α,β-unsaturated carbonyl or nitro compound.[3] For the synthesis of 2-(1H-imidazol-1-yl)propan-1-amine, a suitable Michael acceptor would be 1-nitroprop-1-ene. The imidazole attacks the β-carbon of the nitroalkene, leading to the formation of 1-(2-nitropropyl)-1H-imidazole.

The second step is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides (e.g., LiAlH₄). The choice of reducing agent can be critical for achieving good yields and avoiding side reactions.

Experimental Protocol:

Part A: Michael Addition

Materials:

  • Imidazole

  • 1-Nitroprop-1-ene

  • A mild base (e.g., triethylamine or DBU)

  • A suitable solvent (e.g., THF or acetonitrile)

Procedure:

  • Reaction Setup: Dissolve imidazole (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Addition of Michael Acceptor: Add a mild base (0.1 eq) to the solution, followed by the slow addition of 1-nitroprop-1-ene (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product, 1-(2-nitropropyl)-1H-imidazole, can often be used in the next step without further purification, or it can be purified by column chromatography.

Part B: Reduction of the Nitro Group

Materials:

  • Crude 1-(2-nitropropyl)-1H-imidazole

  • Reducing agent (e.g., Palladium on carbon (Pd/C) and Hydrogen gas, or Lithium aluminum hydride (LiAlH₄))

  • A suitable solvent (e.g., Methanol or Ethanol for hydrogenation, or dry THF for LiAlH₄ reduction)

Procedure (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve the crude 1-(2-nitropropyl)-1H-imidazole in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography as described in Route 1 to yield 2-(1H-imidazol-1-yl)propan-1-amine.

Data Summary:
ParameterValue/RangeCitation
Representative Yield (Overall) 50-70%Estimated based on similar transformations
Purity (post-chromatography) >97%Estimated based on similar transformations
Key Considerations Handling of nitroalkenes, choice of reducing agent

Diagram of the Michael Addition and Reduction Pathway:

Michael_Addition_Reduction Imidazole Imidazole MichaelAdduct 1-(2-Nitropropyl)-1H-imidazole Imidazole->MichaelAdduct + 1-Nitroprop-1-ene (Michael Addition) Nitropropene 1-Nitroprop-1-ene Product 2-(1H-imidazol-1-yl)propan-1-amine MichaelAdduct->Product Reduction (e.g., H₂/Pd-C)

Caption: Two-step synthesis via Michael addition and subsequent reduction.

Enantioselective Synthesis

For many pharmaceutical applications, a single enantiomer of 2-(1H-imidazol-1-yl)propan-1-amine is required. An enantioselective synthesis can be approached by starting with a chiral precursor. A plausible route involves the use of a readily available chiral amino acid, such as D- or L-alanine.

Proposed Enantioselective Route from Alanine:
  • Protection of the amine: The amino group of alanine is first protected (e.g., as a Boc derivative).

  • Reduction of the carboxylic acid: The carboxylic acid is reduced to a primary alcohol.

  • Conversion to a leaving group: The hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate).

  • Displacement with imidazole: The leaving group is displaced by the imidazolate anion.

  • Deprotection: The protecting group on the amine is removed to yield the enantiomerically pure product.

This multi-step synthesis, while longer, provides excellent control over the stereochemistry of the final product.

Comparative Analysis and Reproducibility

FeatureRoute 1: Direct N-AlkylationRoute 2: Michael Addition & Reduction
Number of Steps 12
Overall Yield Moderate (40-60%)Moderate to Good (50-70%)
Reproducibility Moderate; sensitive to reaction conditions to avoid side products.Good; steps are generally high-yielding and clean.
Purification Can be challenging due to the presence of dialkylated byproducts.Generally straightforward.
Scalability Moderate; control of exotherms and slow addition are crucial.Good; individual steps are generally scalable.
Enantioselectivity Not inherently enantioselective; requires chiral starting materials or resolution.Can be adapted for enantioselective synthesis.
Safety Alkylating agents can be hazardous.Nitroalkenes are reactive and require careful handling.

Conclusion

The choice of a synthetic route for 2-(1H-imidazol-1-yl)propan-1-amine depends on the specific requirements of the research, including desired yield, purity, scalability, and the need for enantiomeric purity.

  • Direct N-alkylation is a rapid and straightforward method suitable for producing racemic material on a smaller scale, provided that careful control over reaction conditions is exercised to ensure reproducibility and minimize side-product formation.

  • The Michael addition followed by reduction offers a more robust and often higher-yielding alternative that is more amenable to scale-up and can be adapted for enantioselective synthesis.

For researchers in drug development where high purity and stereochemical control are paramount, the multi-step routes, particularly those starting from chiral precursors, are often the preferred choice despite the increased number of synthetic steps. This guide provides the foundational knowledge for chemists to make an informed decision and to troubleshoot the synthesis of this important building block.

References

  • Wikipedia. Michael reaction. [Link]

  • Salehi, H., & Guo, Q. X. (2004). N-Alkylation of imidazole, 2-methylimidazole and 2-methyl-4-nitroimidazole have been carried out to achieve effective antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. [Link]

  • Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic press.
  • PubChem. 1H-Imidazole-1-propanamine. [Link]

Sources

Comparative

efficacy of 2-(1H-imidazol-1-yl)propan-1-amine as an anti-corrosion agent compared to standard inhibitors

An In-Depth Comparative Guide to the Efficacy of 2-(1H-imidazol-1-yl)propan-1-amine versus Standard Anti-Corrosion Agents Introduction: The Imperative of Corrosion Inhibition Corrosion, the electrochemical degradation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of 2-(1H-imidazol-1-yl)propan-1-amine versus Standard Anti-Corrosion Agents

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of metals, poses a significant threat to the longevity and safety of critical infrastructure across countless industries.[1] The financial repercussions of corrosion are immense, necessitating the development and application of effective corrosion inhibitors.[2] These chemical compounds, when added in small concentrations to a corrosive environment, significantly decrease the rate of metallic corrosion.[3] Historically, compounds like chromates and triazoles have been the industry standard. However, a growing emphasis on environmental stewardship has spurred research into more eco-friendly and equally effective alternatives.

This guide focuses on 2-(1H-imidazol-1-yl)propan-1-amine, a promising corrosion inhibitor from the imidazole derivative family. Imidazole and its derivatives are recognized for their efficacy in protecting various metals, including steel, copper, and their alloys, particularly in acidic environments.[1][4][5][6] We will objectively compare its projected performance against established standard inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and Chromates. The comparison is grounded in mechanistic principles and supported by standard experimental validation protocols used in materials science.

Pillar 1: The Science of Protection - Mechanisms of Action

The efficacy of a corrosion inhibitor is fundamentally tied to its mechanism of action at the metal-electrolyte interface. The inhibitors discussed here operate through distinct yet effective pathways to form a protective barrier.

2-(1H-imidazol-1-yl)propan-1-amine and Imidazole Derivatives

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons, are generally effective corrosion inhibitors.[6] Imidazole derivatives, including 2-(1H-imidazol-1-yl)propan-1-amine, fit this profile perfectly. Their protective action stems from their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive environment.[4][6]

This adsorption process can occur through:

  • Chemisorption: The nitrogen atoms in the imidazole ring and the amine group can donate lone-pair electrons to the vacant d-orbitals of the metal, forming coordinate covalent bonds.

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecules.

  • π-Electron Interaction: The π-electrons of the imidazole ring can interact with the metal surface.

This multi-faceted interaction results in a durable, protective film that can inhibit both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying most imidazole derivatives as mixed-type inhibitors.[6]

cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Solution (e.g., HCl) Metal Fe Inhibitor 2-(1H-imidazol-1-yl)propan-1-amine Metal->Inhibitor Forms Protective Film H_ion H+ H_ion->Metal Attack Blocked Cl_ion Cl- Cl_ion->Metal Attack Blocked Inhibitor->Metal Adsorption (N-atoms, π-electrons)

Mechanism of Imidazole Derivative Inhibition
Standard Inhibitors: Triazoles and Chromates
  • Benzotriazole (BTA) & Tolyltriazole (TTA): BTA and TTA are premier corrosion inhibitors, especially for copper and its alloys.[7][8][9] Their mechanism involves a chemical reaction with copper ions on the surface to form a stable, polymeric, and insoluble Cu-BTA or Cu-TTA complex.[10][11][12] This chemisorbed barrier film is extremely thin (less than 50 angstroms) and effectively passivates the surface, preventing corrosive attack.[11] TTA, with its additional methyl group, offers improved hydrophobicity and thermal stability compared to BTA.[8] While primarily used for copper, they also provide protection for other metals like zinc, steel, and nickel.[10][13]

cluster_metal Copper Surface cluster_solution Aqueous Environment Copper Cu BTA Benzotriazole (BTA) Copper->BTA Forms Cu-BTA Polymeric Film BTA->Copper Chemisorption & Reaction

Mechanism of Benzotriazole (BTA) on Copper
  • Chromates: Chromate conversion coatings are formed through a chemical reaction where the metal surface is transformed into a protective layer containing complex chromium compounds.[14][15][16] This process, often applied to aluminum, zinc, and their alloys, creates a passivation layer primarily composed of chromium oxide.[14] A key feature of chromate films is their "self-healing" ability, attributed to the presence of both hexavalent (Cr(VI)) and trivalent (Cr(III)) chromium. The soluble hexavalent chromium can migrate to damaged areas and repassivate the surface.[15] However, the high toxicity and carcinogenic nature of hexavalent chromium have led to stringent regulations and a search for safer alternatives.[17]

Pillar 2: Comparative Performance Analysis

Feature2-(1H-imidazol-1-yl)propan-1-amine (Projected)Benzotriazole (BTA) / Tolyltriazole (TTA)Chromates
Primary Mechanism Adsorption (Chemisorption & Physisorption)Chemisorption (Polymeric film formation)Chemical Conversion (Passivation layer)
Inhibitor Type Mixed-type (Anodic & Cathodic)[6]Primarily Anodic (blocks metal dissolution)Anodic (forms passive oxide film)[18]
Primary Metals Carbon Steel, Mild Steel, Copper, Zinc, Aluminum[1][4][5]Copper & Copper Alloys; also effective on Zinc, Lead, Nickel, Cast Iron[8][10][13]Aluminum, Zinc, Cadmium, Magnesium[15]
Efficacy in Media Highly effective in acidic media (e.g., HCl, H2SO4)[1][4]Effective in neutral, acidic, and alkaline solutions[19]Broadly effective in aqueous environments
Environmental Profile Generally considered more environmentally friendly; lower toxicity.[5]Moderate toxicity.Highly toxic and carcinogenic (Hexavalent Chromium).[17]
Special Features Low cost and ease of synthesis are common for this class.[1]TTA offers better thermal stability than BTA.[8]"Self-healing" capability.[15]

Pillar 3: Experimental Validation & Protocols

The claims of any corrosion inhibitor must be substantiated through rigorous, standardized experimental testing. The following protocols represent the industry-standard approach for evaluating and comparing the efficacy of inhibitors like 2-(1H-imidazol-1-yl)propan-1-amine.

A Sample Preparation (e.g., Polished Carbon Steel) B Electrochemical Cell Setup (Working, Counter, Reference Electrodes) A->B F Surface Analysis (Post-Exposure) A->F Pre-exposure analysis C Electrochemical Testing (With and Without Inhibitor) B->C D Potentiodynamic Polarization (ASTM G59) C->D Determine icorr, Ecorr, Inhibition Type E Electrochemical Impedance Spectroscopy (EIS) C->E Measure Film Resistance, Capacitance C->F Expose sample to corrosive media I Data Analysis & Comparison D->I E->I G Scanning Electron Microscopy (SEM) F->G Visualize Surface Morphology H X-ray Photoelectron Spectroscopy (XPS) F->H Determine Film Composition G->I H->I

General Experimental Workflow for Inhibitor Evaluation
Electrochemical Measurements

These techniques provide quantitative data on corrosion rates and inhibitor mechanisms in relatively short timeframes.[20][21]

A. Potentiodynamic Polarization

  • Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand if the inhibitor acts on the anodic, cathodic, or both reactions.

  • Standard: ASTM G59, ASTM G61[21][22]

  • Methodology:

    • Preparation: A metal sample (working electrode) is polished to a standard finish (e.g., 600 grit SiC paper) and immersed in the corrosive solution (with and without the inhibitor) within an electrochemical cell containing a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum).[22]

    • Stabilization: The open-circuit potential (OCP) is monitored until it stabilizes (e.g., for 55 minutes as per ASTM G59).[23]

    • Polarization Scan: The potential of the working electrode is scanned at a slow, constant rate (e.g., 0.6 V/h) from a potential cathodic to E_corr to a potential anodic to E_corr.

    • Analysis: The resulting current is plotted against the potential (Tafel plot). The corrosion current (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to E_corr. The inhibition efficiency (IE%) is calculated using: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

B. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To characterize the properties of the inhibitor film and the metal/solution interface. EIS is highly sensitive to changes in the protective layer.[20][24][25]

  • Standard: ISO 16773[20]

  • Methodology:

    • Setup: The same three-electrode cell setup as in polarization is used.

    • Measurement: A small amplitude AC potential signal is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current and phase shift are measured.[26][27]

    • Analysis: The impedance data is often plotted in Nyquist or Bode formats. The data is then fitted to an equivalent electrical circuit (EEC) model.[27] Key parameters obtained include:

      • Solution Resistance (Rs): Resistance of the electrolyte.

      • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion inhibition.

      • Double Layer Capacitance (Cdl): Relates to the adsorption of the inhibitor on the metal surface.

Surface Analysis Techniques

These methods provide direct visual and chemical evidence of the inhibitor's protective action on the metal surface.

A. Scanning Electron Microscopy (SEM)

  • Objective: To visualize the surface morphology of the metal and assess the extent of corrosion damage like pitting and uniform corrosion.

  • Methodology:

    • Exposure: Metal coupons are immersed in the corrosive solution with and without the inhibitor for a set period.

    • Preparation: After exposure, the coupons are cleaned, dried, and mounted for analysis.

    • Imaging: A focused beam of electrons scans the surface of the coupon. The signals produced (secondary electrons) are used to generate high-magnification images of the surface.

    • Comparison: Images of the uninhibited sample (showing corrosion damage) are compared to the inhibited sample (which should show a much smoother, undamaged surface).[28][29]

B. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental and chemical composition of the thin protective film formed on the metal surface.[30][31]

  • Methodology:

    • Sample Preparation: Samples are prepared similarly to SEM analysis. To prevent atmospheric contamination, especially after acidic exposure, samples should be transferred under an inert atmosphere (e.g., in a glove box).[30]

    • Analysis: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical state.

    • Interpretation: XPS can confirm the presence of the inhibitor on the surface by detecting its characteristic elements (e.g., Nitrogen for imidazole derivatives).[30][32] It can also provide insight into the nature of the chemical bonds between the inhibitor and the metal substrate.

Conclusion

2-(1H-imidazol-1-yl)propan-1-amine, as a representative of the imidazole derivative family, presents a compelling case as a high-efficacy corrosion inhibitor. Its projected performance, characterized by a mixed-type inhibition mechanism and strong adsorption properties, positions it as a potent alternative to traditional inhibitors, especially for protecting steel in acidic environments.[4][6]

While standard inhibitors like Benzotriazole and Tolyltriazole remain unparalleled for copper protection, and chromates offer unique self-healing properties, the significant environmental and health concerns associated with chromates make imidazole derivatives an attractive area for research and industrial application.[5][17] The validation of its performance through standardized electrochemical and surface analysis techniques is critical for its adoption. As industries continue to pivot towards greener and more sustainable solutions, the role of advanced, low-toxicity inhibitors like 2-(1H-imidazol-1-yl)propan-1-amine is set to expand significantly.

References

  • Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals - IGI Global. (n.d.). IGI Global. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). Coatema. [Link]

  • Study on Recent Mechanism of Benzotriazole as Corrosion Inhibitor for Organic Compounds - IJRDET. (2025, May 15). IJRDET. [Link]

  • Tolyltriazole Corrosion Inhibitor, Tolytriazole - IRO Group Inc. (n.d.). IRO Group Inc. [Link]

  • What Is Chromate Conversion Coating? Benefits And Applications Explained. (2024, September 9). Advanced Plastiform, Inc. [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (2009, May 15). ASTM International. [Link]

  • Comprehensive Introduction to Tolyltriazole|News - UNPCHEMICALS. (2024, October 2). UNPCHEMICALS. [Link]

  • Tolyltriazole (TTA, TTA-Na) | Corrosion Inhibitors | Xintai - Water Treatment Chemicals. (n.d.). Xintai. [Link]

  • Assessment of Anti-corrosion Potentials of Imidazole Derivatives on some Industrial Metals in Various Environments: A Review. (n.d.). [Link]

  • Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization. (n.d.). MDPI. [Link]

  • Chromate Conversion Coatings - NIST Materials Data Repository. (n.d.). NIST. [Link]

  • G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM. (2023, June 14). ASTM International. [Link]

  • How Does Chromate Conversion Coating Work - Sun-Glo Machining and Metal Finishing. (n.d.). Sun-Glo Machining. [Link]

  • Corrosion System | Using EIS Method for a Better Understanding - Zerust Excor. (2020, November 3). Zerust Excor. [Link]

  • Exploring Electrochemical Impedance Spectroscopy - American Coatings Association. (2021, August 15). American Coatings Association. [Link]

  • Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (1973, July 1). NACE International. [Link]

  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclamation. (2019, January 30). Bureau of Reclamation. [Link]

  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC. (2021, May 21). NCBI. [Link]

  • What is Alodine / Chem Film / Chromate Conversion Coating? - Best Technology. (n.d.). Best Technology. [Link]

  • Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels | IntechOpen. (2020, November 27). IntechOpen. [Link]

  • (PDF) Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals - ResearchGate. (2020, September 26). ResearchGate. [Link]

  • Scanning Electron Microscopy - Metallurgical Engineering Services. (n.d.). Metallurgical Engineering Services. [Link]

  • Imidazole and its derivatives as corrosion inhibitors. (2021, November 7). VBN. [Link]

  • ASTM G61: Potentiodynamic Polarization – Matergenics Inc. – Corrosion and Materials Solutions. (2023, February 16). Matergenics Inc. [Link]

  • Chromate: The Amazing, Misunderstood Chemical Coating | GTR Manufacturing. (2024, March 17). GTR Manufacturing. [Link]

  • Detecting steel tube and pipe corrosion using SEM analysis - The Fabricator. (2015, September 8). The Fabricator. [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC. (2017, March 15). NCBI. [Link]

  • How to decode the standard test methods for corrosion? - BioLogic Learning Center. (2024, October 8). BioLogic. [Link]

  • X-ray photoelectron spectroscopy for surface film analysis in corrosion research. (n.d.). Indian Academy of Sciences. [Link]

  • Failure Analysis of Metals with SEM-EDS - BlueScientific. (2021, March 5). BlueScientific. [Link]

  • Corrosion Damage Laboratory - SGS INSTITUT FRESENIUS. (n.d.). SGS. [Link]

  • Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals - IRMA-International.org. (n.d.). IRMA International. [Link]

  • An Overview: Highly Efficient Inhibitors of Carbon Steel - PMC. (n.d.). NCBI. [Link]

  • Rust & Corrosion Inhibitor for Metal - Rawlins Paints. (n.d.). Rawlins Paints. [Link]

  • XPS spectrum of the surface film formed in presence of the inhibitor... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy - RSC Publishing. (2022, January 6). Royal Society of Chemistry. [Link]

  • Comprehensive List of Corrosion Inhibitors. (2026, March 4). Ecolink. [Link]

  • Types Of Corrosion Inhibitors - Cor Pro. (n.d.). Cor-Pro. [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Proper Disposal of 2-(1H-Imidazol-1-yl)propan-1-amine

For researchers and professionals in the dynamic fields of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the profound r...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic fields of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 2-(1H-Imidazol-1-yl)propan-1-amine, a substituted imidazole amine, represents a class of compounds whose utility is matched by its hazardous properties.

Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of safe laboratory practice that protects researchers, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(1H-Imidazol-1-yl)propan-1-amine, grounded in an understanding of its chemical hazards and the governing regulatory frameworks.

Part 1: Hazard Identification and Risk Assessment

The foundational step in safe disposal is understanding why specific procedures are necessary. The hazardous nature of 2-(1H-Imidazol-1-yl)propan-1-amine dictates its entire waste management lifecycle. Based on its structural analog, the compound is classified as a hazardous material with multiple risk factors.

Hazard Summary Table
Hazard ClassificationGHS PictogramDescription & Precautionary Action
Skin Corrosion (Category 1B) alt text Danger: Causes severe skin burns and eye damage.[2][3] The basic amine and imidazole functionalities contribute to its high alkalinity and corrosive nature. Always handle with chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
Acute Toxicity, Dermal (Category 4) alt text Warning: Harmful in contact with skin. Absorption through the skin can lead to systemic toxicity. Prevent all skin contact and wash hands thoroughly after handling.
Acute Aquatic Hazard (Category 3) Harmful to aquatic life. [2] This compound must not enter drains or waterways, as it can cause significant harm to aquatic ecosystems.
Combustible Liquid (Category 4) Warning: Combustible liquid. Keep away from heat, sparks, and open flames.
Regulatory Causality: RCRA Hazardous Waste Classification

The corrosive nature of this amine is the primary driver for its regulatory classification. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a liquid waste that causes severe skin burns is inherently corrosive.[4][5] It is therefore classified as a D002 Corrosive Hazardous Waste .[6]

This classification is critical because it mandates a "cradle-to-grave" management system, meaning the waste must be tracked from the point of generation to its final, approved disposal site.[7]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of 2-(1H-Imidazol-1-yl)propan-1-amine is a multi-step process that begins at the lab bench. Adherence to this protocol is essential for regulatory compliance and laboratory safety.

Step 1: Waste Segregation at the Point of Generation

The causality behind this step is the prevention of dangerous chemical reactions. Mixing incompatible waste streams is a common cause of laboratory incidents.

  • Action: Collect all waste containing 2-(1H-Imidazol-1-yl)propan-1-amine (pure substance, solutions, and contaminated materials like pipette tips or weigh boats) in a dedicated hazardous waste container.

  • Rationale: This compound is a basic amine. It will react exothermically and violently with acidic waste. It is also incompatible with strong oxidizing agents.[8] Segregation prevents these hazardous reactions.

Step 2: Containerization and Labeling

Proper containerization and labeling form a self-validating system, ensuring that anyone handling the waste understands its contents and associated dangers.

  • Action 1: Select a Compatible Container. Use a container made of a material compatible with corrosive amines, such as high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.[8]

  • Action 2: Label the Container Immediately. As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste 2-(1H-Imidazol-1-yl)propan-1-amine"

    • The words "Hazardous Waste"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard indications (e.g., "Corrosive," "Toxic").

    • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Action: Keep the waste container tightly sealed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.

  • Rationale: Storing the waste in a designated, secure location prevents unauthorized access and accidental spills.[8] Keeping the container sealed minimizes the release of potentially harmful vapors.

Step 4: Arranging for Final Disposal
  • Action: Once the waste container is full (do not exceed 90% capacity) or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[9]

  • Rationale: Final disposal of RCRA-regulated hazardous waste is illegal for untrained individuals. It must be handled by professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx and corrosive gases.[2][10]

Part 3: Emergency Procedures

Spill Cleanup Protocol (Small, Manageable Spills)
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate and call your institution's emergency number.

  • Don PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container using non-sparking tools.[11]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and collect this as hazardous waste as well.

  • Dispose: Label the spill cleanup waste container and manage it for disposal as described in Part 2.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting due to the risk of perforation.[2] Rinse the mouth with water and seek immediate medical attention.

Part 4: Disposal of Empty Containers

An empty container that held a D002 corrosive hazardous waste is still considered hazardous until properly managed.

  • Empty Thoroughly: Pour out all contents into the appropriate hazardous waste container.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or a solvent in which the amine is soluble).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as D002 hazardous waste.

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycling, pending institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of waste generated from 2-(1H-Imidazol-1-yl)propan-1-amine.

G cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal A Waste Generated (Pure, Solution, or Contaminated Material) B Select Compatible Container (e.g., HDPE) with Screw Cap A->B C Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Corrosive, Toxic) - Date B->C D Is waste acidic or from an oxidizing agent? C->D E NO: Add to Designated Amine Waste Container D->E False F YES: DO NOT MIX! Use a Separate Waste Stream D->F True G Store Sealed Container in Designated Satellite Accumulation Area E->G H Container is Full (or No Longer in Use) G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J Final Disposition: High-Temperature Incineration at Permitted Facility I->J

Caption: Decision workflow for the disposal of 2-(1H-Imidazol-1-yl)propan-1-amine.

References

  • 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride Chemical Information. Source: NextSDS. [Link]

  • 2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride Hazard Information. Source: ECHA. [Link]

  • Imidazole Disposal Information. Source: PubChem, National Institutes of Health. [Link]

  • Standard Operating Procedure for Imidazole. Source: Washington State University. [Link]

  • Safety Data Sheet for Imidazole. Source: ChemSupply Australia. [Link]

  • 1H-Imidazole-1-propanamine Chemical Information. Source: PubChem, National Institutes of Health. [Link]

  • RCRA Corrosive Hazardous Waste Criteria. Source: Lion Technology. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. Source: U.S. Environmental Protection Agency. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. Source: ALS Global. [Link]

  • Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity? Source: Enviro-Safe, Inc. [Link]

  • Are corrosive solids regulated under RCRA? Source: McCoy & Associates. [Link]

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Handling

Personal protective equipment for handling 2-(1H-Imidazol-1-yl)propan-1-amine

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to move beyond basic regulatory compliance. When handling highly reactive, corrosive compounds like 2-(1H-Imidazol-1-yl)pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to move beyond basic regulatory compliance. When handling highly reactive, corrosive compounds like 2-(1H-Imidazol-1-yl)propan-1-amine , safety cannot be a static checklist; it must be a dynamic, self-validating system. This guide provides researchers, scientists, and drug development professionals with the causality behind each safety measure, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Physicochemical Hazard Profile: The Causality of Risk

To understand the required Personal Protective Equipment (PPE), we must first understand the molecular behavior of the threat. 2-(1H-Imidazol-1-yl)propan-1-amine (CAS: 900717-84-2) combines an imidazole heterocycle with a primary aliphatic amine[1].

The unshared electron pairs on the nitrogen atoms confer strong basicity and nucleophilicity. In biological systems or upon dermal contact, these amines rapidly abstract protons from ambient moisture or tissue, generating hydroxide ions. This localized extreme alkalinity saponifies epidermal lipids and denatures cellular proteins, leading to deep, penetrating chemical burns[2][3]. Furthermore, imidazole derivatives carry documented risks of severe ocular damage, skin sensitization, and chronic aquatic toxicity[4][5].

Quantitative Chemical & Hazard Data

The following table summarizes the critical data points that dictate our handling parameters.

PropertyValue / Classification
Chemical Name 2-(1H-Imidazol-1-yl)propan-1-amine
CAS Number 900717-84-2[1]
Molecular Formula C6H11N3[1]
Primary Hazard Class Class 8 (Corrosive Base)[3][6]
GHS Classifications Skin Corr. 1B (H314), Eye Dam. 1 (H318), Skin Sens. 1 (H317)[3][5]
UN Transport Code UN 3259 (Solid Corrosive Amines) / UN 2735 (Liquid)[3]

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated primary amines. The following matrix outlines the required gear and the mechanistic reasoning behind each choice.

  • Hand Protection (Critical): Wear Butyl rubber , Silver Shield® , or 4H® gloves for prolonged handling or large-scale synthesis[2][6].

    • Causality: Low-molecular-weight amines rapidly permeate thin elastomeric barriers like standard latex or thin nitrile. Butyl rubber provides a dense, cross-linked matrix that resists basic organic penetration. If standard nitrile gloves must be used for dexterity, double-gloving is mandatory, with immediate replacement upon any suspected contamination.

  • Eye & Face Protection: Indirect-vent chemical splash goggles paired with a full-face shield[2][6].

    • Causality: The primary amine can cause irreversible corneal damage (saponification of the cornea) within seconds of a splash[3]. Goggles prevent vapor intrusion, while the face shield protects the epidermis from micro-droplets.

  • Body Protection: A chemical-resistant Tychem® apron or a high-density polyethylene (HDPE) coated lab coat over standard cotton lab attire. Closed-toe, non-porous footwear is non-negotiable[6].

  • Respiratory Protection: All open handling must occur inside a certified chemical fume hood. If engineering controls fail, or during a spill cleanup, a full-facepiece air-purifying respirator equipped with organic vapor/acid gas cartridges is required[6][7].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed.

Step 1: Engineering Control Verification Verify that the chemical fume hood face velocity is functioning between 80–120 feet per minute (fpm). Clear the workspace of any strong acids, oxidizers, or halogenated organics, as amines react violently and exothermically with these classes[3][8].

Step 2: PPE Donning & Integrity Check Inspect butyl gloves for micro-tears using the inflation method. Secure the face shield and ensure no exposed skin exists between the glove cuff and the lab coat sleeve.

Step 3: Reagent Transfer Transfer the compound using chemically inert spatulas or glass pipettes. If the compound is being used in a reduction or coupling reaction, maintain an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature oxidation of the amine[6].

Step 4: Post-Operation Decontamination Wipe down all balances, spatulas, and hood surfaces with a dilute, weak acid solution (e.g., 5% acetic acid or citric acid) to neutralize trace amine residues, followed by a thorough distilled water rinse[4].

Workflow A 1. Risk Assessment & Hood Verification B 2. Don Advanced PPE (Butyl Gloves, Face Shield) A->B C 3. Chemical Transfer under Exhaust B->C D 4. Exothermic Reaction Control C->D E 5. Equipment Decon & Waste Segregation D->E

Caption: Standard Operating Procedure workflow for handling corrosive imidazole-based amines.

Emergency Response & Spill Mitigation

In the event of an exposure or spill, immediate, decisive action is required to halt tissue necrosis or environmental contamination.

  • Dermal Exposure: Immediately transition to a safety shower. Flush the affected area with copious amounts of water for a minimum of 15–20 minutes[2][5]. Crucial Note: Do NOT attempt to neutralize the amine on the skin with an acid. The resulting exothermic neutralization reaction will cause severe thermal burns on top of the chemical burn.

  • Ocular Exposure: Force eyelids open and flush at an eyewash station for 20 minutes. Seek immediate ophthalmological emergency care[5][9].

  • Spill Mitigation: Isolate the area. For minor spills (<100 mL), don respiratory protection. Neutralize the spill carefully using a weak solid acid (e.g., sodium bisulfate or a commercial citric acid spill kit) to lock the volatile amine into a stable salt[4][5]. Absorb the neutralized liquid with an inert material like vermiculite or dry sand (never sawdust, which can ignite).

SpillResponse Spill Amine Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Major Spill: Evacuate & Call HazMat Assess->Evac > 100 mL Minor Minor Spill: Don SCBA/Respirator Assess->Minor < 100 mL Neut Neutralize with Citric Acid/Bisulfate Minor->Neut Absorb Absorb with Vermiculite Neut->Absorb Dispose Seal in HDPE Hazardous Waste Absorb->Dispose

Caption: Tiered emergency response and neutralization protocol for amine spills.

Waste Disposal Plan

Improper disposal of imidazole-amines can lead to the formation of toxic environmental byproducts and severe aquatic damage[2][8].

  • Segregation: Collect all 2-(1H-Imidazol-1-yl)propan-1-amine waste, including contaminated gloves, absorbent pads, and reaction byproducts, into a dedicated, chemically compatible container (High-Density Polyethylene - HDPE is preferred)[4].

  • Incompatibility Check: Strictly ensure that this waste stream is never mixed with halogenated solvents (risk of alkylation/explosion) or strong oxidizing agents[5][8].

  • Labeling & Destruction: Label the container clearly as "Hazardous Waste: Corrosive Basic Organic (UN 3259/2735)"[3]. Dispose of via a licensed hazardous waste contractor for high-temperature incineration.

References

  • NextSDS. 2-(1H-imidazol-1-yl)propan-1-amine(SALTDATA: 2HCl 0.5H2O) - Chemical Substance Database. Retrieved from [Link]

  • Schuelke. Safety Data Sheet: Imidazole derivatives and FND Amides. Retrieved from [Link]

  • Farnell. Safety Data Sheet: Organic Powders and Imidazole Derivatives. Retrieved from[Link]

  • Grokipedia. Cyclohexylamine: Laboratory Settings, Safety Precautions, and Corrosive Amines. Retrieved from [Link]

  • Ardex Australia. Ardex RA 144 Part B Safety Data Sheet. Retrieved from [Link]

  • MG Chemicals. 832B–Part B Black Epoxy Encapsulating Compound SDS. Retrieved from[Link]

  • Arxada NZ. NEEKO® Oleo Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from[Link]

  • Scribd (Hilti). Hilti HIT RE 500 V4 - Safety Guide for Construction Pros. Retrieved from[Link]

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